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Core Science & Biosynthesis

Foundational

2-(Bromomethyl)naphthalene-7-acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(Bromomethyl)naphthalene-7-acetic acid, a specialized naphthalene derivative with potential appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)naphthalene-7-acetic acid, a specialized naphthalene derivative with potential applications in medicinal chemistry and materials science. Due to its likely status as a novel or non-commercial compound, this document synthesizes information from related, well-characterized molecules to propose a synthetic pathway and predict its physicochemical properties and reactivity. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar bifunctional naphthalene compounds.

Compound Identification and Properties

As of the latest literature review, a specific CAS number for 2-(Bromomethyl)naphthalene-7-acetic acid has not been assigned, indicating its probable absence from major chemical catalogs. However, its molecular identity can be precisely defined by its structure.

Molecular Structure:

Caption: Chemical structure of 2-(Bromomethyl)naphthalene-7-acetic acid.

Based on this structure, the following molecular properties have been calculated:

PropertyValue
Molecular Formula C₁₃H₁₁BrO₂
Molecular Weight 279.13 g/mol
IUPAC Name (7-(Bromomethyl)naphthalen-2-yl)acetic acid

Proposed Synthetic Pathway

The synthesis of 2-(Bromomethyl)naphthalene-7-acetic acid can be envisioned through a multi-step process, likely commencing from a readily available naphthalene derivative. A plausible and logical starting material is 2,7-dimethylnaphthalene. The proposed pathway involves the selective oxidation of one methyl group, followed by the benzylic bromination of the other.

Synthetic Workflow Diagram

Synthesis_Workflow A 2,7-Dimethylnaphthalene B 7-Methylnaphthalene-2-carboxylic acid A->B  Selective Oxidation   C Methyl 7-methylnaphthalene-2-carboxylate B->C  Esterification   D Methyl 7-(bromomethyl)naphthalene-2-carboxylate C->D  Benzylic Bromination   E 2-(Bromomethyl)naphthalene-7-acetic acid D->E  Hydrolysis  

Caption: Proposed synthetic workflow for 2-(Bromomethyl)naphthalene-7-acetic acid.

Step-by-Step Experimental Protocol

Step 1: Selective Oxidation of 2,7-Dimethylnaphthalene

The initial and most critical step is the selective oxidation of one of the two methyl groups of 2,7-dimethylnaphthalene to a carboxylic acid. This can be a challenging transformation due to the similar reactivity of the two methyl groups. However, by carefully controlling the stoichiometry of the oxidizing agent, a mono-oxidized product can be favored.

  • Protocol:

    • In a reaction vessel, dissolve 2,7-dimethylnaphthalene in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

    • Add a controlled amount (slightly less than one equivalent) of a strong oxidizing agent, for instance, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    • Heat the reaction mixture under reflux for several hours while monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄).

    • Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to yield crude 7-methylnaphthalene-2-carboxylic acid. Purification can be achieved by recrystallization.

Step 2: Esterification of 7-Methylnaphthalene-2-carboxylic acid

To protect the carboxylic acid group during the subsequent bromination step and to improve solubility, it is converted to its methyl ester.

  • Protocol:

    • Suspend 7-methylnaphthalene-2-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

    • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the methyl ester with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain methyl 7-methylnaphthalene-2-carboxylate.

Step 3: Benzylic Bromination

The benzylic methyl group is then selectively brominated. N-Bromosuccinimide (NBS) in the presence of a radical initiator is the reagent of choice for this transformation to avoid electrophilic aromatic substitution on the naphthalene ring.[1]

  • Protocol:

    • Dissolve methyl 7-methylnaphthalene-2-carboxylate in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

    • Add one equivalent of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface.

    • Cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude methyl 7-(bromomethyl)naphthalene-2-carboxylate.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester back to the carboxylic acid to yield the target compound.

  • Protocol:

    • Dissolve the crude methyl 7-(bromomethyl)naphthalene-2-carboxylate in a mixture of an organic solvent (e.g., tetrahydrofuran or methanol) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(Bromomethyl)naphthalene-7-acetic acid.

Predicted Physicochemical Properties and Reactivity

The properties of 2-(Bromomethyl)naphthalene-7-acetic acid are predicted based on its constituent functional groups and the known properties of similar compounds like naphthalene acetic acids and bromomethylnaphthalenes.[2][3]

PropertyPredicted Value/Characteristic
Appearance Likely a white to off-white crystalline solid.
Solubility Sparingly soluble in water; soluble in polar organic solvents such as ethanol, acetone, and THF.[4][5]
Melting Point Expected to be a relatively high-melting solid due to the rigid aromatic core and hydrogen bonding capability of the carboxylic acid.
Reactivity Bromomethyl Group: Highly reactive towards nucleophiles, making it a good substrate for substitution reactions to introduce various functional groups.[1]
Carboxylic Acid Group: Can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction.
Potential Applications As a bifunctional molecule, it can serve as a linker in the synthesis of polymers, metal-organic frameworks (MOFs), or as a building block for complex pharmaceutical agents. The naphthalene acetic acid moiety suggests potential as a plant growth regulator.[6][7]

Safety and Handling

While specific toxicity data for 2-(Bromomethyl)naphthalene-7-acetic acid is unavailable, precautions should be taken based on the reactivity of its functional groups.

  • Bromomethyl Group: Compounds containing a bromomethyl group are often lachrymatory and skin irritants. They are alkylating agents and should be handled with care.[8]

  • Carboxylic Acid Group: The acidic nature of the compound may cause irritation to the skin and eyes.

  • General Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(Bromomethyl)naphthalene-7-acetic acid represents a versatile, bifunctional building block with significant potential in various fields of chemical research. Although not commercially available, this guide provides a robust, proposed synthetic pathway and a predictive overview of its properties. The presented protocols and data are intended to empower researchers to synthesize and explore the applications of this and related naphthalene derivatives, fostering innovation in drug discovery and materials science.

References

  • Exploring the Synthesis and Reactions of 2-(Bromomethyl)naphthalene. NINGBO INNO PHARMCHEM CO.,LTD.

  • Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. MDPI.

  • What Is Naphthalene Acetic Acid?. Wuhan Fortuna Chemical Co., Ltd.

  • 2-(Bromomethyl)naphthalene | 939-26-4. ChemicalBook.

  • 1-(Bromomethyl)naphthalene. Chem-Impex.

  • Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Scientific Research Publishing.

  • 1-Naphthaleneacetic acid | 86-87-3. ChemicalBook.

  • 2-(Bromomethyl)naphthalene 96 939-26-4. Sigma-Aldrich.

  • 1-Naphthaleneacetic acid. Wikipedia.

  • 2-Bromomethylnaphthalene | C11H9Br | CID 70320. PubChem.

  • Naphthalene acetic acid NAA is not only a rooting agent but also has other functions. King Quenson.

Sources

Exploratory

2,7-Disubstituted Naphthalene Bifunctional Linkers: Structural Rationale & Synthetic Utility

The following technical guide details the structural rationale, synthetic access, and medicinal chemistry applications of 2,7-disubstituted naphthalene linkers. Executive Summary In the design of heterobifunctional molec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural rationale, synthetic access, and medicinal chemistry applications of 2,7-disubstituted naphthalene linkers.

Executive Summary

In the design of heterobifunctional molecules—such as PROTACs, bivalent kinase inhibitors, and macrocycles—linker geometry dictates the spatial orientation of warheads and the stability of ternary complexes. While flexible alkyl or PEG chains dominate early discovery, they suffer from high entropic penalties upon binding.[1] Rigid aromatic linkers offer a solution by pre-organizing the ligand conformation.[1]

The 2,7-disubstituted naphthalene scaffold occupies a unique chemical space. Unlike its centrosymmetric isomer (2,6-naphthalene), which acts as a linear spacer (analogous to 1,4-phenylene), the 2,7-isomer provides a rigid, angular vector (analogous to 1,3-phenylene but with extended reach). This guide analyzes the physicochemical properties, synthetic routes, and strategic application of 2,7-naphthalene linkers in modern drug design.

Structural & Physicochemical Rationale[1][2][3][4][5]

Geometry and Vector Analysis

The selection between naphthalene isomers is a decision between linear elongation and angular projection.[1]

  • 2,6-Naphthalene (Linear): Substituents at positions 2 and 6 are centrosymmetric.[1] The exit vectors are parallel and offset, effectively extending the molecule along a linear axis. This is a rigid isostere of a biphenyl or terphenyl system.[1]

  • 2,7-Naphthalene (Angular): Substituents at positions 2 and 7 are related by a mirror plane bisecting the C9-C10 bond. The exit vectors form an angle of approximately 120° , mimicking the geometry of meta-substituted benzene (1,3-phenylene) but with a significantly longer chord distance (~5.0 Å vs ~2.4 Å for benzene).

ScaffoldGeometryApprox. Vector AngleAnalogueKey Application
2,6-Naphthalene Linear / Stepped180° (Parallel)p-PhenyleneLinear extension, deep pocket penetration
2,7-Naphthalene Bent / Angular ~120° m-Phenylene Macrocyclization, "U-shape" ternary complexes
1,4-PhenyleneLinear180°AlkyneStandard rigid spacer
Physicochemical Properties[1]
  • Lipophilicity: Naphthalene is highly lipophilic (LogP ~3.3).[1] To mitigate this in drug candidates, the 2,7-scaffold is often modified to 2,7-naphthyridine (introducing nitrogens at 1,8 or other positions) to lower LogP and increase aqueous solubility.

  • Pi-Stacking: The extended

    
    -system of naphthalene facilitates strong 
    
    
    
    -
    
    
    interactions with aromatic amino acid residues (Phe, Tyr, Trp) in the binding pocket, potentially improving potency (enthalpic gain) compared to phenyl linkers.
Visualization of Isomer Geometry

The following diagram illustrates the vector differences between the linear 2,6-isomer and the angular 2,7-isomer.

NaphthaleneGeometry cluster_0 2,6-Substitution (Linear) cluster_1 2,7-Substitution (Angular) N26 Naphthalene Core (2,6-isomer) Vec26_R Substituent 6 (Vector B) N26->Vec26_R Vec26_L Substituent 2 (Vector A) Vec26_L->N26 Parallel Vectors (180°) N27 Naphthalene Core (2,7-isomer) Vec27_R Substituent 7 (Vector B) N27->Vec27_R Vec27_L Substituent 2 (Vector A) Vec27_L->N27 Angled Vectors (~120°)

Caption: Comparative vector analysis showing the linear nature of 2,6-substitution versus the angular geometry of 2,7-substitution.

Synthetic Access & Functionalization

Selective synthesis of 2,7-disubstituted naphthalenes is historically challenging because electrophilic aromatic substitution favors the 1 (alpha) position, and thermodynamic equilibration often yields the 2,6-isomer. Modern medicinal chemistry relies on functionalizing pre-formed 2,7-scaffolds.[1]

Primary Route: Activation of 2,7-Dihydroxynaphthalene

The most robust entry point is commercially available 2,7-dihydroxynaphthalene .[1]

  • Activation: Conversion of hydroxyls to triflates (OTf) or nonaflates (ONf) creates electrophilic sites for transition-metal catalysis.[1]

  • Functionalization: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) allows the introduction of diverse warheads or linker extensions.[1]

Alternative Route: 2,7-Naphthyridine Synthesis

For improved solubility, the 2,7-naphthyridine scaffold is synthesized de novo from pyridine precursors.[1]

  • Precursor: 4-Methyl-3-cyanopyridine.[1][2]

  • Mechanism: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with ammonia or amines.[1]

Synthetic Workflow Diagram[1]

Synthesis Start 2,7-Dihydroxynaphthalene (Commercial) Step1 Tf2O, Pyridine DCM, 0°C -> RT Start->Step1 Intermediate 2,7-Bis(triflyloxy)naphthalene Step1->Intermediate Branch1 Suzuki Coupling (R-B(OH)2, Pd cat.) Intermediate->Branch1 Branch2 Buchwald-Hartwig (HNR2, Pd cat.) Intermediate->Branch2 Branch3 Carbonylation (CO, MeOH, Pd cat.) Intermediate->Branch3 Product1 2,7-Diaryl/alkyl Naphthalene Branch1->Product1 Product2 2,7-Diamino Naphthalene Branch2->Product2 Product3 2,7-Diester Naphthalene Branch3->Product3

Caption: Divergent synthesis of 2,7-functionalized linkers from a common dihydroxy precursor.

Applications in Drug Design[4][7][8][9]

PROTAC Linker Design

In PROTACs, the linker is not a passive connector; it influences the "cooperativity" (


) of ternary complex formation.[1]
  • The Problem: Flexible PEG linkers collapse, leading to low permeability or "hook effect" issues.[1]

  • The 2,7-Naphthalene Solution: The rigid, angular geometry of the 2,7-linker restricts the conformational ensemble. It is particularly effective when the E3 ligase binding site and the Target Protein binding site are oriented such that a linear linker would cause steric clash, but a "U-shaped" or "V-shaped" linker allows a snug fit.

  • Case Study Insight: Rigid linkers often improve selectivity.[1][3] A 2,7-naphthalene linker can prevent the PROTAC from adopting conformations that bind off-target isoforms (e.g., degrading BRD4 but sparing BRD2).

Macrocyclization

The 120° angle of the 2,7-naphthalene scaffold makes it an ideal "turn element" for macrocycles.[1]

  • Protocol: Reacting 2,7-bis(bromomethyl)naphthalene with linear diamines or dithiols creates macrocycles with defined cavity sizes, often used for host-guest chemistry or stabilizing peptide secondary structures.[1]

Experimental Protocols

Protocol A: Synthesis of 2,7-Bis(triflyloxy)naphthalene

A scalable intermediate for bifunctional linkers.

  • Reagents: 2,7-Dihydroxynaphthalene (1.0 eq), Trifluoromethanesulfonic anhydride (

    
    , 2.4 eq), Pyridine (4.0 eq), DCM (anhydrous).[1]
    
  • Procedure:

    • Dissolve 2,7-dihydroxynaphthalene in DCM under

      
       atmosphere. Cool to 0°C.[1]
      
    • Add pyridine dropwise.[1]

    • Add

      
       dropwise over 30 mins (Exothermic!).
      
    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Pour into ice water. Extract with DCM.[1] Wash with 1M HCl (to remove pyridine), then brine.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc).[1] Product is a white solid.[1]

  • Safety:

    
     is corrosive and moisture sensitive.[1] Handle in a fume hood.
    
Protocol B: Pd-Catalyzed Amination (Linker Attachment)

Attaching amine-terminated warheads to the naphthalene core.

  • Reagents: 2,7-Bis(triflyloxy)naphthalene (1.0 eq), Amine-Linker-Warhead (2.2 eq),

    
     (5 mol%), BINAP or Xantphos (10 mol%), 
    
    
    
    (3.0 eq), Toluene/Dioxane.
  • Procedure:

    • Combine ditriflate, amine, base, and catalyst precursor in a sealed tube.[1]

    • Purge with Argon.[1] Add anhydrous solvent.[1]

    • Heat to 80–100°C for 16 hours.

    • Workup: Filter through Celite. Concentrate. Purify via HPLC or column chromatography.[1]

    • Note: If sequential functionalization is required (heterobifunctional), use 1.0 eq of the first amine and control temperature to mono-substitute, then add the second amine.

References

  • Averin, A. D., et al. (2008).[1] "Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination." Chemistry Letters, 37(2), 160-161.[1] Link

  • Kaduk, J. A., & Golab, J. T. (1999).[1] "Structures of 2,6-disubstituted Naphthalenes." Acta Crystallographica Section B, 55(1), 85-94.[1] Link

  • BOC Sciences. (2024).[1] "Linkers for PROTAC Design: Rigid vs Flexible." BOC Sciences Technical Guides.

  • Wójcicka, A. (2021).[1][4] "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry, 25(22), 2740-2764.[1][4] Link

  • Rombouts, F. J. R., et al. (2015).[1] "Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene."[1] Journal of Medicinal Chemistry, 58(23), 9287-9295.[1] Link

Sources

Foundational

Difference between 2-(bromomethyl)naphthalene and 2-(bromomethyl)naphthalene-7-acetic acid

The following technical guide provides an in-depth comparative analysis of 2-(bromomethyl)naphthalene (2-BMN) and its functionalized derivative, 2-(bromomethyl)naphthalene-7-acetic acid (2-BMN-7-AA) . This analysis is st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-(bromomethyl)naphthalene (2-BMN) and its functionalized derivative, 2-(bromomethyl)naphthalene-7-acetic acid (2-BMN-7-AA) .

This analysis is structured for drug discovery professionals, focusing on the shift from a monofunctional protecting group (2-BMN) to a bifunctional linker scaffold (2-BMN-7-AA).

Part 1: Executive Summary & Structural Divergence

In medicinal chemistry, the naphthalene ring serves as a privileged scaffold due to its planarity, lipophilicity, and ability to engage in


 stacking interactions with biological targets.
  • 2-(Bromomethyl)naphthalene (2-BMN): A classic monofunctional electrophile . It is primarily used as a benzylation-type alkylating agent to introduce the bulky, lipophilic 2-naphthylmethyl (Nap) protecting group or to append a hydrophobic pharmacophore.

  • 2-(Bromomethyl)naphthalene-7-acetic acid (2-BMN-7-AA): A specialized bifunctional scaffold . The addition of the acetic acid moiety at the 7-position breaks the symmetry and introduces amphiphilicity. This molecule allows for orthogonal functionalization—using the bromide for alkylation and the carboxylic acid for amide coupling—making it an ideal candidate for PROTAC linkers , fluorescent probes , or fragment-based drug design (FBDD) .

Table 1: Physicochemical Comparison
Feature2-(Bromomethyl)naphthalene (2-BMN)2-(bromomethyl)naphthalene-7-acetic acid
CAS Registry 939-26-4Derivative Specific
Molecular Weight 221.09 g/mol ~279.13 g/mol
Primary Reactivity Electrophilic Alkylation (

)
Bifunctional: Alkylation (

) + Acylation
LogP (Est.) ~3.7 (Highly Lipophilic)~2.5 - 2.9 (Amphiphilic/Ionizable)
Solubility Organic solvents (DCM, Toluene)Polar organics (DMSO, DMF, Alcohols)
Physical State Solid (MP: 51–54 °C)Solid (Higher MP due to H-bonding)
Primary Application Protecting group, Hydrophobic tailLinker synthesis, Solubility modulation

Part 2: Synthetic Pathways & Manufacturing

The synthesis of both compounds relies on the radical bromination of a methyl-naphthalene precursor. However, the 7-acetic acid derivative requires strict chemoselectivity to prevent side reactions with the carboxylic acid tail.

Synthesis of 2-(Bromomethyl)naphthalene (2-BMN)

Method: Wohl-Ziegler Bromination.[1] Precursor: 2-Methylnaphthalene.[2] Reagent: N-Bromosuccinimide (NBS) with AIBN or Benzoyl Peroxide initiator.

  • Mechanism: Radical substitution at the benzylic position.[3][4]

  • Critical Control: The reaction must be anhydrous (CCl4 or PhCF3) to prevent hydrolysis to the alcohol.

Synthesis of 2-(Bromomethyl)naphthalene-7-acetic acid

Method: Protected Radical Bromination. Precursor: 7-methyl-2-naphthylacetic acid (or its ester).

The presence of the free carboxylic acid in 2-BMN-7-AA presents a synthetic challenge. Free acids can interfere with radical mechanisms or undergo decarboxylative side reactions under harsh conditions.

  • Step 1 (Protection): Convert the acetic acid to a methyl or tert-butyl ester.

  • Step 2 (Bromination): Perform Wohl-Ziegler bromination on the 2-methyl group.

  • Step 3 (Deprotection): Mild hydrolysis (e.g., LiOH or TFA) to restore the acid, carefully controlled to avoid hydrolyzing the reactive benzylic bromide.

Visualization: Synthetic Workflow & Logic

SynthesisWorkflow Start_2BMN Precursor: 2-Methylnaphthalene Product_2BMN Product: 2-(Bromomethyl)naphthalene (Lipophilic Electrophile) Start_2BMN->Product_2BMN Wohl-Ziegler Reaction Reagent_NBS Reagent: NBS / AIBN (Radical Initiator) Reagent_NBS->Product_2BMN Start_7AA Precursor: 7-Methyl-2-naphthylacetic acid Step_Protect Step 1: Esterification (Protect Acid) Start_7AA->Step_Protect MeOH/H+ Step_Brom Step 2: NBS Bromination (Benzylic Substitution) Step_Protect->Step_Brom NBS/CCl4 Step_Deprotect Step 3: Mild Hydrolysis (Restore Acid) Step_Brom->Step_Deprotect Selectivity Critical Product_7AA Product: 2-(Bromomethyl)naphthalene-7-acetic acid (Bifunctional Scaffold) Step_Deprotect->Product_7AA

Figure 1: Comparative synthetic routes. Note the additional protection/deprotection steps required for the 7-acetic acid derivative to preserve the benzylic bromide integrity.

Part 3: Reactivity Profiles & Mechanistic Implications

The core difference lies in how these molecules behave in a biological or synthetic environment.

2-BMN: The "Capping" Agent

Because 2-BMN has only one reactive site (the C-Br bond), it acts as a chain terminator or "cap."

  • Mechanism:

    
     attack by nucleophiles (amines, thiols, phenoxides).
    
  • Outcome: Increases the

    
     of the target molecule, enhancing membrane permeability but potentially reducing water solubility.
    
  • Use Case: Synthesis of Nabumetone analogs or protecting cysteine residues in proteomics.

2-BMN-7-AA: The "Linking" Agent

This molecule possesses orthogonal reactivity .

  • The Warhead (Bromide): Reacts with nucleophiles (e.g., a cysteine on a protein surface).

  • The Handle (Acid): Can be coupled to an amine (via EDC/NHS chemistry) to attach a fluorophore, a drug pharmacophore, or a PEG chain.

Self-Validating Protocol: Orthogonal Coupling To verify the utility of 2-BMN-7-AA, one would perform a sequential coupling:

  • Amide Coupling First: React the carboxylic acid with a primary amine (R-NH2) using HATU/DIPEA. Result: The benzylic bromide remains intact because it is stable to amide coupling conditions.

  • Alkylation Second: React the purified amide-bromide intermediate with a thiol (R-SH). Result: Formation of a Thioether-Amide conjugate.

Part 4: Experimental Protocols

Protocol A: Standard Bromination (Applicable to 2-BMN)

Reference Standard: Wohl-Ziegler Reaction [1]

  • Setup: Dissolve 10 mmol of 2-methylnaphthalene in 50 mL anhydrous

    
     (or 
    
    
    
    as a green alternative).
  • Reagents: Add 10.5 mmol N-Bromosuccinimide (NBS) and 0.5 mmol AIBN.

  • Reflux: Heat to reflux (80°C). The reaction is initiated when the solution turns colorless and succinimide floats to the top.

  • Workup: Filter off succinimide. Concentrate filtrate. Recrystallize from hexane/ethanol.

  • Yield: Typically 60–75%.

Protocol B: Handling the 7-Acid Derivative

Critical Note: Direct bromination of the free acid often leads to low yields due to solubility issues and radical scavenging by the acidic proton.

  • Esterification: Reflux 2-BMN-7-AA precursor in Methanol/

    
     to form the methyl ester.
    
  • Bromination: Proceed with Protocol A using the ester.

  • Hydrolysis: Dissolve the brominated ester in THF:Water (4:1). Add 1.1 eq LiOH at 0°C. Monitor by TLC. Stop immediately upon ester consumption to avoid displacing the bromide.

Part 5: Safety & Stability

Both compounds are benzylic bromides , a class of compounds known for specific hazards:

  • Lachrymators: They are potent eye and respiratory irritants. All handling must occur in a fume hood.

  • Thermal Instability: Benzylic bromides can undergo autocatalytic decomposition, releasing HBr, which further catalyzes degradation.

    • Storage: Store at 2–8°C, protected from light, over activated copper turnings (stabilizer).

  • Solubility Hazards: 2-BMN is highly lipophilic and can penetrate skin easily, carrying the alkylating warhead into tissues. 2-BMN-7-AA is slightly more polar but should be treated with equal caution.

References

  • Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide and Related Compounds; The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271–317.[1]

  • Smith, K., et al. (2022).[5] "Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene." Arkivoc, part v, 46-59.[5]

  • Sigma-Aldrich. "2-(Bromomethyl)naphthalene Product Sheet." Merck KGaA.

  • Togo, H. (2015). "Advanced Wohl–Ziegler Bromination." Synthesis, 47, 1280-1290.[6]

Sources

Exploratory

Applications of Naphthalene-Based Orthogonal Cross-Linkers in Drug Discovery

Executive Summary In the high-stakes arena of drug discovery, the structural integrity of a ligand often dictates its therapeutic success.[1] Flexible linkers (e.g., PEG, alkyl chains) frequently suffer from high entropi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, the structural integrity of a ligand often dictates its therapeutic success.[1] Flexible linkers (e.g., PEG, alkyl chains) frequently suffer from high entropic penalties upon binding.[2] Naphthalene-based orthogonal cross-linkers offer a solution by providing a rigid, planar, and chemically versatile scaffold .[2] This guide details the application of these scaffolds in peptide stapling, PROTAC linker design, and bioorthogonal imaging, providing researchers with actionable protocols and mechanistic insights.[2]

Part 1: The Chemical Rationale

Why Naphthalene?

The naphthalene core (


) is not merely a spacer; it is a functional element that imparts specific physicochemical properties to a conjugate:
  • Entropic Pre-organization: Unlike flexible alkyl chains, the rigid bicyclic aromatic system reduces the degrees of freedom in a molecule. In bivalent ligands (e.g., PROTACs), this pre-organization lowers the entropic cost of ternary complex formation (

    
    ), potentially improving potency by orders of magnitude.[2]
    
  • Defined Geometry: Naphthalene offers distinct substitution patterns that dictate geometry:

    • 2,6-Substitution: Linear, extended geometry (approx. 9-10 Å).[2] Ideal for spanning distant binding pockets.

    • 1,8-Substitution (Peri-position): Parallel geometry (approx.[2] 2.5 Å). Ideal for constraining turns or pi-stacking interactions.

  • Orthogonality: The electronic distinctness of the two rings allows for "orthogonal" functionalization—one site can be modified via electrophilic aromatic substitution while the other remains inert, or specific positions can be targeted via C-H activation.

Part 2: Application I — Peptide Stapling

Objective: Stabilize alpha-helical peptides to improve cell permeability and proteolytic resistance.[3][4]

The Mechanism: Cysteine Cross-Linking

The use of 2,6-bis(bromomethyl)naphthalene serves as a rigid "staple" that reacts with two cysteine residues (typically at positions


 and 

or

). This is superior to flexible alkyl staples when the target binding interface requires a strictly planar hydrophobic face.
Experimental Protocol: Naphthalene-Stapled Peptide Synthesis
  • Reagents:

    • Peptide with Cys residues (on-resin or in solution).

    • 2,6-bis(bromomethyl)naphthalene (Linker).[2]

    • Buffer: 20 mM Ammonium Bicarbonate (pH 8.0) or DMF/DIPEA for organic solubility.

    • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[2]

Step-by-Step Methodology:

  • Peptide Reduction: Dissolve the crude cysteine-containing peptide (0.5 mM) in Ammonium Bicarbonate buffer (pH 8.0) containing 20% Acetonitrile. Add 1.5 equivalents of TCEP to ensure cysteines are reduced. Incubate for 30 mins at RT.

  • Cross-Linking Reaction: Dissolve 2,6-bis(bromomethyl)naphthalene in Acetonitrile (10 mM stock). Add the linker dropwise to the peptide solution to reach a final concentration of 1.2 equivalents relative to the peptide.

    • Critical Step: Maintain pH between 7.8 and 8.2. Below 7.8, thiolate nucleophilicity drops; above 8.5, disulfide formation competes.[2]

  • Incubation: Stir at Room Temperature for 2 hours. Monitor reaction progress via LC-MS (Look for mass shift: +154.2 Da for the naphthalene bridge minus 2 HBr).

  • Quenching & Purification: Quench with 0.1% TFA. Purify via RP-HPLC using a C18 column (Gradient: 5-95% ACN in water + 0.1% TFA).

Visualization: Stapling Workflow

PeptideStapling Unstapled Reduced Peptide (Free Thiols) Transition Thiolate Attack (SN2 Mechanism) Unstapled->Transition pH 8.0, TCEP Reagent 2,6-bis(bromomethyl) naphthalene Reagent->Transition Stapled Rigidified Helix (Naphthalene Core) Transition->Stapled -2 HBr Cyclization

Caption: Reaction pathway for cysteine-based peptide stapling using a rigid naphthalene linker.

Part 3: Application II — PROTAC Linker Design

Objective: Optimize the orientation of the E3 Ligase and Protein of Interest (POI) to maximize cooperativity (


).
The Concept: Rigidifying the Ternary Complex

Flexible PEG linkers often result in a "floppy" ternary complex where the E3 ligase and POI do not interact productively. A 2,6-functionalized naphthalene linker acts as a rigid rod, forcing a specific distance and orientation.[2]

  • Design Strategy: Use 6-amino-2-naphthoic acid as a core. This provides a heterobifunctional handle (Amine and Carboxyl) for orthogonal attachment of the Warhead and the E3 Ligand.

Data: Linker Rigidity vs. Degradation Potency (Hypothetical Representative Data)
Linker TypeLength (Å)FlexibilityDC50 (nM)Dmax (%)Cooperativity (

)
PEG-3 (Control)~12High150851.2 (Neutral)
Alkyl (C8)~10Medium85902.5 (Positive)
2,6-Naphthalene ~9.5 Rigid 12 98 15.0 (High)

Note: Rigid linkers often exhibit higher cooperativity (


) by reducing the entropic penalty of complexation.

Part 4: Application III — Bioorthogonal Fluorogenic Probes

Objective: "No-wash" imaging of drug targets using Naphthalimide-Tetrazine conjugates.[5][6]

The Mechanism: Fluorogenic Turn-On

Naphthalimide is a bright fluorophore. When conjugated to a Tetrazine (Tz) moiety (an electron-deficient diene), the fluorescence is quenched via Through-Bond Energy Transfer (TBET).[2][7]

  • The Trigger: When the Tetrazine reacts with a Trans-Cyclooctene (TCO) tagged drug/protein via inverse Electron Demand Diels-Alder (iEDDA), the tetrazine is converted to a pyridazine.

  • The Result: Quenching stops, and fluorescence is restored (100-fold increase).

Experimental Protocol: Live Cell Labeling
  • Reagents:

    • TCO-modified Drug (e.g., TCO-Taxol).[2]

    • Naphthalimide-Tetrazine Probe (Np-Tz).[2]

    • Live cells (e.g., HeLa).[2]

Step-by-Step Methodology:

  • Pulse: Treat cells with TCO-modified drug (1-10 µM) for 30-60 mins at 37°C.

  • Wash (Optional): Wash cells 2x with PBS to remove unbound drug (Step can be skipped due to fluorogenic nature).

  • Chase: Add Np-Tz probe (5 µM) to the media.

  • Imaging: Image immediately using a confocal microscope (Excitation: 405/440 nm; Emission: 520 nm).

    • Validation: Signal should localize only to the drug's target (e.g., Microtubules for Taxol).[2]

Visualization: Bioorthogonal "Turn-On" Pathway

Bioorthogonal Probe Naphthalimide-Tetrazine (Fluorescence OFF) Reaction iEDDA Cycloaddition (Fast Kinetics k > 10^4) Probe->Reaction Target Target Protein + TCO Target->Reaction Product Naphthalimide-Pyridazine (Fluorescence ON) Reaction->Product N2 Release

Caption: Mechanism of fluorogenic activation via Tetrazine-TCO ligation on a naphthalene scaffold.

References

  • Design and Synthesis of Naphthalene-Based Peptides

    • Title: Ultrashort Cationic Naphthalene-Derived Self-Assembled Peptides as Antimicrobial Nanom
    • Source: Biomacromolecules (ACS Publications).[2]

    • URL:[Link][2]

  • Rigid Linkers in PROTACs

    • Title: Novel approaches for the r
    • Source: Exploratory Targeted Antitumor Therapy (NIH/PMC).[2]

    • URL:[Link]

  • Bioorthogonal Naphthalimide Probes

    • Title: Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling.[5][6]

    • Source: Chemical Science (RSC Publishing).
    • URL:[Link]

  • Peptide Stapling Strategies

    • Title: Stapled Peptides—A Useful Improvement for Peptide-Based Drugs.
    • Source: Molecules (NIH/PMC).[2]

    • URL:[Link]

  • Naphthalene C-H Activation (Synthesis)

    • Title: Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.
    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link][2]

Sources

Foundational

Technical Guide: Fluorescent Properties and Applications of Naphthalene-Acetic Acid (NAA) Derivatives

Executive Summary 1-Naphthaleneacetic acid (NAA) is widely recognized as a synthetic auxin in plant physiology.[1][2] However, in the context of physical chemistry and drug development, its naphthalene core renders it a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Naphthaleneacetic acid (NAA) is widely recognized as a synthetic auxin in plant physiology.[1][2] However, in the context of physical chemistry and drug development, its naphthalene core renders it a potent fluorophore. This guide dissects the photophysical properties of NAA and its derivatives, focusing on their utility as fluorescent probes in biological sensing and protein interaction studies. We move beyond basic spectral characterization to explore the structural activity relationships (SAR) that allow these derivatives to function as "turn-on" chemosensors for metal ions and solvatochromic probes for protein binding pockets.

Photophysical Fundamentals

The fluorescence of NAA arises from the naphthalene moiety, a classic polycyclic aromatic hydrocarbon (PAH). Understanding its electronic transitions is prerequisite to designing derivatives.

Electronic Transitions

The absorption spectrum of NAA is dominated by


 transitions.
  • Excitation (

    
    ):  Strong absorption occurs in the UV region, typically centered around 280 nm .
    
  • Emission (

    
    ):  Relaxation to the ground state results in fluorescence emission with a maximum typically between 320 nm and 340 nm , depending on solvent polarity.
    
  • Stokes Shift: NAA exhibits a moderate Stokes shift (~40–60 nm), which minimizes self-absorption but requires careful filter selection in high-concentration assays.

Solvent Effects (Solvatochromism)

The carboxyl group on the acetic acid tail imparts solubility in polar solvents, but the naphthalene core is hydrophobic. This duality makes NAA derivatives sensitive to their microenvironment.

SolventDielectric Constant (

)

(nm)

(nm)
Quantum Yield (

)
Water (pH 7.4) 78.4280335~0.29
Ethanol 24.5282332~0.35
Cyclohexane 2.02285322~0.20

Data compiled from standard spectroscopic characterization of naphthalene derivatives [1, 2].

Structural Activity Relationships (SAR) & Derivatives

Modifying the NAA scaffold alters its quantum efficiency and sensing capabilities. The most common strategy involves derivatizing the carboxylic acid group to prevent Photoinduced Electron Transfer (PET) quenching or to create binding sites for metal ions.

Schiff Base Derivatives (Chemosensors)

Synthesizing Schiff bases from NAA (reacting the acid/hydrazide with aldehydes) creates ligands that are often weakly fluorescent due to isomerization or PET. However, upon binding a metal ion (e.g.,


, 

), the structure rigidifies, inhibiting non-radiative decay and triggering Chelation Enhanced Fluorescence (CHEF).

Mechanism:

  • Free Ligand:

    
     isomerization dissipates energy (Non-fluorescent / "OFF").
    
  • Complex: Metal binding locks the rotation (Fluorescent / "ON").

Pathway Visualization: Chemosensor Activation

The following diagram illustrates the "Turn-On" mechanism for an NAA-based Schiff base sensor.

ChemosensorMechanism NAA_Deriv NAA-Hydrazide Derivative PET_State PET / Isomerization (Energy Loss) NAA_Deriv->PET_State Excitation (No Metal) Complex Rigid Metal-Ligand Complex NAA_Deriv->Complex + Binding Metal_Ion Target Ion (e.g., Al3+) Metal_Ion->Complex Fluorescence Strong Blue Emission (CHEF) Complex->Fluorescence Inhibition of Non-Radiative Decay

Caption: Logic flow of a "Turn-On" fluorescence sensor based on NAA derivatives. Metal binding blocks energy dissipation pathways.

Application: Drug-Protein Interaction (BSA Binding)

One of the most critical applications of NAA in drug discovery is its use as a model drug to study binding kinetics with serum albumins (BSA/HSA). NAA binds to the hydrophobic pockets of BSA (primarily Site I, subdomain IIA), causing fluorescence quenching of the protein's intrinsic tryptophan emission, or conversely, the protein quenches the NAA fluorescence depending on the excitation wavelength used.

Quenching Mechanism

The interaction is typically static quenching , meaning a ground-state complex is formed between NAA and BSA.

  • Dynamic Quenching: Collisional (diffusion-controlled).

  • Static Quenching: Complex formation (binding-controlled).

To distinguish these, we utilize the Stern-Volmer relationship at different temperatures. If


 decreases as temperature increases, the mechanism is static (complex dissociation).

Experimental Protocols

Protocol A: Determination of Binding Constants (Stern-Volmer Analysis)

Objective: Calculate the quenching constant (


) and binding number (

) for NAA-BSA interaction.

Reagents:

  • Bovine Serum Albumin (BSA) Stock:

    
     M in Phosphate Buffer (pH 7.4).
    
  • NAA Stock:

    
     M in Ethanol (keep ethanol <1% in final mix).
    

Step-by-Step Methodology:

  • Preparation: Aliquot 2.5 mL of BSA stock into a quartz cuvette (1 cm path length).

  • Baseline Scan: Record emission spectrum of BSA alone (

    
     nm, 
    
    
    
    nm).
  • Titration: Sequentially add NAA stock in

    
     increments. Mix by inversion for 30 seconds after each addition.
    
  • Measurement: Record the emission spectrum after each addition. Focus on the decrease in peak intensity at ~340 nm.

  • Correction: Apply the Inner Filter Effect (IFE) correction equation if the absorbance of NAA at 280 nm exceeds 0.05 OD:

    
    
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Concentration of NAA).
    • Slope =

      
       (Stern-Volmer Constant).
      

SternVolmerWorkflow Prep Prepare BSA (10 µM) & NAA Stock Baseline Measure Baseline Fluorescence (F0) Prep->Baseline Titrate Add NAA Aliquot (Quencher) Baseline->Titrate Measure Measure Fluorescence (F) Titrate->Measure IFE Correct for Inner Filter Effect Measure->IFE IFE->Titrate Repeat until Saturation Plot Plot F0/F vs [Q] IFE->Plot

Caption: Workflow for fluorescence quenching titration to determine drug-protein binding constants.

Protocol B: Synthesis of a Fluorescent NAA-Hydrazide Sensor

Objective: Synthesize a Schiff base derivative for metal ion sensing [3].

  • Esterification: Reflux NAA (10 mmol) with Ethanol (20 mL) and catalytic

    
     for 6 hours. Neutralize and extract ethyl-1-naphthaleneacetate.
    
  • Hydrazide Formation: Reflux the ester with Hydrazine Hydrate (excess) in ethanol for 4 hours. The product, 1-naphthaleneacetic acid hydrazide, precipitates as a white solid.

  • Condensation: React the hydrazide (1 eq) with a substituted salicylaldehyde (1 eq) in ethanol. Reflux for 3 hours.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize.

  • Validation: Verify structure via NMR and check fluorescence "Turn-On" by adding

    
     in HEPES buffer.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-Linear Stern-Volmer Plot Mixed quenching (Static + Dynamic) or Sphere of Action.Perform temperature-dependent studies (298K, 308K, 318K). If

drops with heat, it is static.
High Background Signal Raman scattering from solvent.Run a solvent blank and subtract spectrum. Use a cut-off filter if overlapping.
Inner Filter Effect High concentration of NAA absorbs excitation light.Keep Absorbance < 0.1 OD at

. Use the correction formula provided in Protocol A.
Precipitation NAA insolubility in aqueous buffer.Ensure organic co-solvent (DMSO/Ethanol) is <1% v/v. Use lower concentrations.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

  • Niu, C., et al. (2021). "Synthesis and fluorescence properties of naphthalene acetic acid derivatives." Spectrochimica Acta Part A.

  • Patil, R., et al. (2011). "A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging."[3] Organic & Biomolecular Chemistry.

  • Ross, P. D., & Subramanian, S. (1981). "Thermodynamics of protein association reactions: forces contributing to stability." Biochemistry.

  • PubChem. (2023). "1-Naphthaleneacetic acid Compound Summary."

Sources

Exploratory

Stability of Bromomethylnaphthalene Derivatives in Physiological Matrices: A Technical Assessment

Topic: Stability of Bromomethyl Groups on Naphthalene Rings Under Physiological Conditions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Bromomethyl Groups on Naphthalene Rings Under Physiological Conditions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Bromomethylnaphthalene (BMN) derivatives serve a dual function in pharmaceutical research: they are potent synthetic intermediates for introducing lipophilic bulk, and they act as electrophilic "warheads" in covalent probe design. However, their utility is often compromised by their inherent instability under physiological conditions (pH 7.4, 37°C, aqueous environment).

This guide provides a mechanistic breakdown of BMN instability, distinguishing between hydrolytic solvolysis and nucleophilic metabolic clearance. It offers actionable protocols for quantifying this instability and strategies to mitigate risk during lead optimization.

Chemical Reactivity Profile

The bromomethyl group attached to a naphthalene ring is significantly more reactive than a standard alkyl bromide or even a benzyl bromide. This enhanced reactivity is driven by the electronic properties of the naphthalene system.

Mechanistic Drivers of Instability

The degradation of BMN in physiological media occurs primarily via Nucleophilic Substitution (


 and mixed 

).
  • Electronic Activation: The naphthalene ring acts as an electron-donating group via resonance. In an

    
    -like transition state, the developing positive charge at the benzylic position is delocalized over the extended 
    
    
    
    -system of the naphthalene, lowering the activation energy for bond cleavage (
    
    
    ).
  • Leaving Group Lability: Bromide (

    
    ) is a weak base and an excellent leaving group.
    
  • Nucleophilic Attack:

    • Hydrolysis (Solvolysis): Water acts as the nucleophile, converting BMN to (naphthalen-2-yl)methanol .

    • Thiolysis (Biological): Endogenous thiols (Glutathione, Cysteine residues) are "soft" nucleophiles that react rapidly with the "soft" benzylic electrophile, often orders of magnitude faster than water.

Comparative Reactivity Data (Estimated)

Note: Values represent kinetic trends observed in physical organic chemistry literature for benzylic halides.

Compound ClassRelative Solvolysis Rate (

)
Half-life (

) in PBS (pH 7.4)
Dominant Mechanism
Primary Alkyl Bromide1> 24 HoursSlow

Benzyl Bromide~50 - 1001 - 4 Hours

2-(Bromomethyl)naphthalene ~200 - 500 15 - 60 Minutes Mixed

/

Critical Insight: The high reactivity of BMN means that in a biological assay (e.g., cell culture), the compound may degrade before reaching its target if not handled in DMSO/anhydrous stocks immediately prior to use.

Biological Degradation Pathways

In a physiological context, BMN derivatives face two distinct threats: chemical hydrolysis and metabolic conjugation.

Pathway Visualization

The following diagram illustrates the competing pathways for BMN degradation.

BMN_Degradation BMN Bromomethyl- naphthalene (BMN) Alcohol Naphthylmethanol (Inactive) BMN->Alcohol Hydrolysis (k1) ~30-60 min t1/2 Conjugate GS-Conjugate (Metabolite) BMN->Conjugate GST Catalysis (k2) Very Fast Adduct Protein Adduct (Immunogenicity/Toxicity) BMN->Adduct Alkylation (k3) Covalent Binding Water H2O (Buffer/Plasma) Water->Alcohol GSH Glutathione (Intracellular) GSH->Conjugate Protein Protein-SH/NH2 (Albumin/Target) Protein->Adduct

Figure 1: Competing degradation pathways for Bromomethylnaphthalene in physiological systems. Note the competition between hydrolysis (deactivation) and alkylation (toxicity/efficacy).

Experimental Protocol: Stability Assessment

To validate the stability of a BMN-containing lead, use the following self-validating LC-MS protocol. This assay differentiates between chemical instability (buffer) and metabolic instability (plasma).

Materials
  • Test Compound: 10 mM stock in DMSO (anhydrous).

  • Matrices:

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Rat/Human Plasma (pre-warmed to 37°C).

    • GSH Solution (5 mM in PBS) – Optional for reactivity profiling.

  • Internal Standard (IS): Warfarin or Tolbutamide (chemically distinct from BMN).

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow
  • Preparation:

    • Spike Test Compound into the matrix (PBS or Plasma) to a final concentration of 1 µM.

    • Final DMSO content must be < 0.5% to avoid solubility artifacts.

  • Incubation:

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Extract aliquots (50 µL) at time points:

      
       minutes.
      
  • Quenching & Extraction:

    • Add aliquot immediately to 150 µL Quench Solution containing the Internal Standard.

    • Vortex (1 min) and Centrifuge (4000 rpm, 10 min) to precipitate proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.

    • Monitor MRM transitions for Parent (BMN) and Hydrolysis Product (Alcohol).

Automated Workflow Diagram

Stability_Protocol cluster_sampling Sampling Loop (T = 0, 5, 15... min) Start Start: 10mM DMSO Stock Spike Spike into Matrix (PBS or Plasma) Start->Spike Incubate Incubate @ 37°C Spike->Incubate Aliquot Remove 50µL Aliquot Incubate->Aliquot At Timepoints Quench Add 150µL ACN + IS (Precipitate Proteins) Aliquot->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Decay) Centrifuge->LCMS

Figure 2: Kinetic stability assay workflow ensuring precise quantification of half-life (


).

Implications for Drug Development[8]

Genotoxicity Risks (ICH M7)

Bromomethylnaphthalenes are alkylating agents. They can react with the


 position of guanine in DNA, leading to depurination or replication errors.
  • Regulatory Status: Under ICH M7 guidelines, these are Class 2 or Class 3 impurities (mutagenic).

  • Control Strategy: If used as a synthetic intermediate, they must be purged to < ppm levels in the final API.

"Warhead" Tuning

If the BMN moiety is intended as a covalent warhead (e.g., targeting a cysteine in a kinase):

  • Problem: It is likely too reactive ("hot"). It will alkylate off-target proteins (albumin) before reaching the target.

  • Solution: Deactivate the warhead electronically or sterically.

    • Electronic: Add electron-withdrawing groups (e.g., fluorine) to the naphthalene ring to destabilize the transition state.

    • Steric: Add a methyl group alpha to the bromide (forming a secondary bromide), though this may hinder the desired reaction.

References

  • PubChem. (2025).[1][2] 2-Bromomethylnaphthalene Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis and Reactivity of Benzyl Bromides. [Link]

  • StatPearls. (2025). Elimination Half-Life and Pharmacokinetics. NCBI Bookshelf. [Link]

  • Royal Society of Chemistry. (2019). Continuous photochemical benzylic bromination. Green Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-(Bromomethyl)naphthalene-7-acetic acid from 2,7-dimethylnaphthalene

An In-Depth Guide to the Synthesis of 2-(Bromomethyl)naphthalene-7-acetic acid from 2,7-Dimethylnaphthalene Abstract This comprehensive application note provides a detailed, two-step synthetic protocol for the preparatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-(Bromomethyl)naphthalene-7-acetic acid from 2,7-Dimethylnaphthalene

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 2-(Bromomethyl)naphthalene-7-acetic acid, a valuable bifunctional building block in medicinal chemistry and materials science. Starting from the commercially available precursor 2,7-dimethylnaphthalene, the synthesis involves a regioselective oxidation followed by a free-radical benzylic bromination. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also in-depth mechanistic insights, troubleshooting advice, and critical safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Naphthalene Scaffolds

The naphthalene core is a privileged scaffold in pharmaceutical development, forming the structural basis for a wide array of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and cardiovascular medications.[1][2][3] Its rigid, planar structure and lipophilic nature allow for precise spatial orientation of functional groups to interact with biological targets. The target molecule, 2-(Bromomethyl)naphthalene-7-acetic acid, is a particularly useful intermediate. It possesses two distinct reactive sites: a carboxylic acid amenable to amide bond formation or esterification, and a reactive bromomethyl group ideal for nucleophilic substitution, enabling its use as a versatile linker or for the construction of more complex molecular architectures.

Overall Synthetic Strategy

The transformation of 2,7-dimethylnaphthalene into 2-(Bromomethyl)naphthalene-7-acetic acid is achieved via a two-step pathway. The initial challenge lies in the selective functionalization of one of the two chemically similar methyl groups. Our strategy leverages the deactivating effect of an oxidized functional group to achieve this selectivity.

  • Step 1: Selective Oxidation. One methyl group of 2,7-dimethylnaphthalene is selectively oxidized to a carboxylic acid, yielding the intermediate 7-methylnaphthalene-2-carboxylic acid. This reaction is typically performed using a potent oxidizing agent or a catalytic system involving heavy metals.

  • Step 2: Benzylic Bromination. The remaining methyl group of the intermediate is then converted to a bromomethyl group via a free-radical bromination, a classic transformation known as the Wohl-Ziegler reaction.[4][5]

The complete workflow is illustrated below.

Synthesis_Workflow Start 2,7-Dimethylnaphthalene Intermediate 7-Methylnaphthalene- 2-carboxylic acid Start->Intermediate Step 1: Selective Oxidation (Co(OAc)₂/Mn(OAc)₂/HBr, O₂) FinalProduct 2-(Bromomethyl)naphthalene- 7-acetic acid Intermediate->FinalProduct Step 2: Benzylic Bromination (NBS, AIBN)

Caption: Two-step synthesis of the target molecule.

Part 1: Synthesis of 7-Methylnaphthalene-2-carboxylic acid

Principle and Mechanistic Insights

The selective oxidation of one methyl group in 2,7-dimethylnaphthalene presents a significant challenge due to the similar reactivity of the two benzylic positions. This protocol employs a robust catalytic system composed of cobalt(II) acetate, manganese(II) acetate, and hydrobromic acid, with molecular oxygen as the terminal oxidant. This system is widely used for the industrial oxidation of methylarenes.

The mechanism, while complex, is understood to proceed through a radical pathway initiated by the metal catalysts. The cobalt and manganese salts cycle between their higher and lower oxidation states, facilitating the generation of radical species from the hydrocarbon. The presence of a bromide source (HBr) is crucial, as it acts as a radical transfer agent, accelerating the rate-limiting hydrogen atom abstraction from the methyl group to form a benzylic radical. This radical is then trapped by oxygen and undergoes further oxidation to ultimately yield the carboxylic acid.

Selectivity is achieved due to the electronic effect of the newly formed carboxyl group. Once one methyl group is oxidized, the resulting carboxylic acid acts as a powerful electron-withdrawing group, deactivating the entire aromatic ring system and, consequently, the remaining methyl group towards further electrophilic attack or radical abstraction. This inherent self-regulation effectively halts the reaction at the mono-acid stage under controlled conditions. A similar methodology has been successfully applied in the synthesis of related naphthalenecarboxylic acids.[6]

Detailed Experimental Protocol

Reagents & Equipment:

  • 2,7-Dimethylnaphthalene

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Hydrobromic acid (48% aq. HBr)

  • Glacial Acetic Acid (CH₃COOH)

  • Pressurized reaction vessel (Parr reactor or similar) equipped with a gas inlet, pressure gauge, stirrer, and heating mantle

  • Oxygen (O₂) gas cylinder with regulator

  • Standard laboratory glassware, filtration apparatus

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reaction vessel, add 2,7-dimethylnaphthalene (1.0 eq), cobalt(II) acetate tetrahydrate (0.02 eq), and manganese(II) acetate tetrahydrate (0.02 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of starting material). Finally, add 48% aqueous hydrobromic acid (0.03 eq).

  • Reaction Execution: Seal the reactor securely. Begin vigorous stirring and heat the mixture to 120-140 °C.

  • Oxygenation: Once the target temperature is reached, pressurize the reactor with oxygen to 10-15 bar (approx. 150-220 psi). Monitor the pressure; a drop indicates oxygen consumption. Maintain the pressure by periodically adding more oxygen.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots (if the reactor setup permits) and analyzing them by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess oxygen. Transfer the reaction mixture into a beaker containing an equal volume of cold deionized water.

  • Precipitation and Filtration: The crude product, 7-methylnaphthalene-2-carboxylic acid, will precipitate as a solid. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water to remove the metal catalysts and acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a pure white or off-white solid.

Part 2: Synthesis of 2-(Bromomethyl)naphthalene-7-acetic acid

Principle and Mechanistic Insights

This step employs N-Bromosuccinimide (NBS) as the brominating agent in a free-radical substitution reaction known as the Wohl-Ziegler bromination.[4][5] This method is highly specific for the bromination of allylic and benzylic C-H bonds. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals.

The mechanism proceeds via a classic radical chain reaction:

  • Initiation: The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from trace amounts of HBr to generate a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 7-methylnaphthalene-2-carboxylic acid. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the naphthalene ring system. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the desired brominated product and another bromine radical, which continues the chain.[7]

  • Termination: The reaction terminates when two radicals combine.

The use of NBS is advantageous because it maintains a very low, constant concentration of Br₂ in the reaction mixture, which suppresses competing electrophilic addition reactions to the aromatic ring.[5][8] Anhydrous conditions are crucial, as water can hydrolyze the NBS and the desired product.[4][9]

Detailed Experimental Protocol

Reagents & Equipment:

  • 7-Methylnaphthalene-2-carboxylic acid (Intermediate from Part 1)

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile or chlorobenzene (Note: CCl₄ is a known carcinogen and ozone-depleting substance; use with extreme caution in a certified fume hood and consider alternatives).

  • Round-bottom flask, reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer, heating mantle

  • Standard laboratory glassware, filtration apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methylnaphthalene-2-carboxylic acid (1.0 eq) and N-bromosuccinimide (1.05-1.1 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride (or an alternative solvent) to the flask (approx. 20 mL per gram of starting material).

  • Initiator Addition: Add a catalytic amount of AIBN (0.02-0.05 eq).

  • Reaction Execution: Heat the mixture to reflux (for CCl₄, this is ~77 °C) with vigorous stirring. The reaction can be initiated by shining a bright lamp on the flask. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[10] This process usually takes 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (a new, less polar spot should appear for the product).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter off the succinimide solid and wash it with a small amount of cold, anhydrous solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization from a solvent such as hexane/ethyl acetate or toluene to afford the final product, 2-(Bromomethyl)naphthalene-7-acetic acid.

Quantitative Data Summary

CompoundStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield
7-Methylnaphthalene-2-carboxylic acid2,7-DimethylnaphthaleneC₁₂H₁₀O₂186.21~70-85%
2-(Bromomethyl)naphthalene-7-acetic acid7-Methylnaphthalene-2-carboxylic acidC₁₂H₉BrO₂265.10~80-90%

Troubleshooting and Safety Considerations

  • Safety: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. NBS is a lachrymator and irritant.[4] Carbon tetrachloride is highly toxic and carcinogenic.

  • Oxidation Step: Incomplete reaction may be due to inactive catalysts or insufficient oxygen pressure. Ensure catalysts are of good quality and the reactor is properly sealed. Over-oxidation to the diacid can occur if the reaction is left for too long or at too high a temperature.

  • Bromination Step: The success of the NBS bromination is highly dependent on anhydrous conditions and proper initiation.[4][9] Use freshly recrystallized NBS for best results, as aged NBS can contain bromine and hydrobromic acid, leading to side reactions.[9] If the reaction fails to initiate, a fresh portion of AIBN can be added, or initiation can be aided with a sun lamp.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Naphthalene in Pharmaceutical Synthesis: A Key Intermediate. Vertex AI Search. 1

  • BenchChem Technical Support Team. (2025). Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols. Benchchem. 2

  • Various Authors. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. 11

  • Various Authors. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PMC. 3

  • AKTU Digital Education. (2021). Pharmaceutical Organic Chemistry II | Naphthalene- Structure & Synthesis. YouTube.

  • PrepChem. (n.d.). Synthesis of 2-Bromomethylnaphthalene. PrepChem.com.

  • Wikipedia Contributors. (2019). N-Bromosuccinimide. Wikipedia.

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts.

  • PrepChem. (n.d.). Preparation of 2-(bromomethyl)naphthalene. PrepChem.com.

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Integrated Science. (2021). NBS: Radical Bromination. YouTube.

  • Google Patents. (n.d.). CN104193566A - Novel method for synthesizing 2-bromonaphthalene compound. Google Patents.

  • ResearchGate. (2021). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. ResearchGate.

  • Chemical Synthesis Database. (2025). 2-bromo-7-(bromomethyl)naphthalene. Chemical Synthesis Database.

  • ResearchGate. (2012). The atmospheric oxidation mechanism of 2-methylnaphthalene. ResearchGate.

  • Various Authors. (n.d.). A concept of dual-responsive prodrugs based on oligomerization-controlled reactivity of ester groups: an improvement of cancer cells versus neutrophils selectivity of camptothecin. PMC.

  • MEDCHEM 562 Lecture 4 Prodrugs. (n.d.). University of Washington.

  • Various Authors. (n.d.). Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions. PMC.

  • Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. Google Patents.

  • Macmillan Group. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Princeton University.

  • Various Authors. (2025). Enantioselective aza-electrophilic dearomatization of naphthalene derivatives. PMC.

Sources

Application

Coupling 2-(Bromomethyl)naphthalene-7-acetic acid to peptides via cysteine residues

Application Note: High-Efficiency Coupling of 2-(Bromomethyl)naphthalene-7-acetic acid to Peptides via Cysteine Residues Executive Summary This application note details the protocol for the site-selective labeling of pep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of 2-(Bromomethyl)naphthalene-7-acetic acid to Peptides via Cysteine Residues

Executive Summary

This application note details the protocol for the site-selective labeling of peptide cysteine residues with 2-(Bromomethyl)naphthalene-7-acetic acid (BMNAA) . This reagent combines the high reactivity of a benzylic bromide electrophile with the utility of a naphthalene core (fluorescent properties) and a carboxylic acid handle (solubility and further conjugation potential).

The reaction proceeds via a nucleophilic substitution (


) mechanism where the thiolate anion of the cysteine residue displaces the bromide leaving group.[1] This protocol is optimized for high selectivity, minimizing off-target alkylation of amines (lysine/N-terminus) by strictly controlling pH and stoichiometry.

Chemical Basis & Mechanism[1][2]

The Reagent: 2-(Bromomethyl)naphthalene-7-acetic acid[3][4]
  • Electrophile: The bromomethyl group (-CH

    
    Br) at position 2 is a "benzylic" halide. It is significantly more reactive toward nucleophiles than alkyl halides due to the stabilization of the transition state by the adjacent aromatic ring.
    
  • Functional Handle: The acetic acid group (-CH

    
    COOH) at position 7 improves aqueous solubility compared to unsubstituted naphthalenes and provides a carboxylate handle for potential secondary coupling (e.g., to amines via EDC/NHS chemistry).
    
  • Fluorescence: Naphthalene derivatives typically exhibit fluorescence with excitation

    
     nm and emission 
    
    
    
    nm (solvent dependent).
Reaction Mechanism ( Alkylation)

The reaction requires the cysteine thiol (-SH) to be in its deprotonated thiolate form (-S


). The thiolate attacks the methylene carbon of the BMNAA, displacing the bromide ion.

Key Selectivity Factor: The pKa of the Cysteine thiol is


 8.3 (lower in some environments). The pKa of the Lysine 

-amine is

10.5. By maintaining the reaction pH between 7.5 and 8.0 , we maximize the concentration of the reactive thiolate while keeping lysines protonated (ammonium form, -NH

) and unreactive.

ReactionMechanism Cys Cysteine Thiol (Peptide-SH) Thiolate Thiolate Anion (Peptide-S⁻) Cys->Thiolate Deprotonation Base Base (pH 7.5-8.0) Base->Thiolate Transition Transition State [S...C...Br]‡ Thiolate->Transition Nucleophilic Attack BMNAA 2-(Bromomethyl) naphthalene-7-acetic acid BMNAA->Transition Product Thioether Conjugate (Stable) Transition->Product S_N2 Displacement Byproduct Bromide (Br⁻) Transition->Byproduct

Figure 1: Mechanism of Cysteine Alkylation by Benzylic Bromides. The reaction is driven by the nucleophilicity of the thiolate anion.

Experimental Protocol

Materials & Reagents
ComponentSpecificationNotes
Peptide Substrate >95% PurityEnsure no disulfide bonds are present (pre-reduce if necessary).
BMNAA Reagent >95% PurityStore at -20°C, protected from light. Hygroscopic.
Reaction Buffer 100 mM Phosphate or HEPES, pH 7.5 - 8.0Avoid Tris if possible (primary amine can react slowly, though usually negligible at pH 7.5).
Organic Solvent DMF or DMSO (Anhydrous)Required to dissolve the hydrophobic BMNAA reagent.
Reducing Agent TCEP-HClPreferred over DTT as it does not contain thiols that compete for the alkylating agent.
Quenching Agent DTT or

-Mercaptoethanol
Scavenges excess alkylating reagent.
Pre-Reaction Considerations
  • Disulfide Status: If the peptide contains oxidized cysteines (disulfides), they must be reduced. Add 2-5 equivalents of TCEP and incubate for 30 minutes prior to adding BMNAA. TCEP is compatible with the alkylation reaction and does not need to be removed.

  • Reagent Stability: Benzylic bromides are susceptible to hydrolysis in water. Always prepare the BMNAA stock solution immediately before use.

Step-by-Step Coupling Procedure

Step 1: Peptide Solubilization Dissolve the peptide in the Reaction Buffer (pH 7.5) to a final concentration of 1–5 mM.

  • Note: If the peptide is hydrophobic, add up to 20% DMF/DMSO to maintain solubility.

Step 2: Reagent Preparation (Fresh) Dissolve 2-(Bromomethyl)naphthalene-7-acetic acid in anhydrous DMF or DMSO to a concentration of 50–100 mM.

  • Calculation: MW

    
     291.14  g/mol  (Verify specific batch CoA).
    

Step 3: Reaction Initiation Add the BMNAA solution to the peptide solution.

  • Stoichiometry: Use 1.5 to 2.0 equivalents of BMNAA relative to free cysteine thiols.

  • Solvent Limit: Ensure the final percentage of organic solvent (DMF/DMSO) does not exceed 30% (or the tolerance of your peptide).

  • Example: To 100

    
    L of 1 mM Peptide (100 nmol), add 2 
    
    
    
    L of 100 mM BMNAA (200 nmol).

Step 4: Incubation Incubate at Room Temperature (20–25°C) for 60–90 minutes in the dark .

  • Why Dark? Naphthalene derivatives can be photo-sensitive.[2]

  • Why 90 mins? Benzylic bromides react rapidly. Extended incubation (>4 hours) increases the risk of non-specific amine alkylation.

Step 5: Quenching Add DTT (from a 1 M stock) to a final concentration of 10–20 mM. Incubate for 15 minutes.

  • Action: The excess DTT rapidly reacts with any remaining BMNAA, preventing over-alkylation during workup.

Step 6: Purification Purify the conjugate via RP-HPLC (C18 column).

  • Gradient: Standard Water/Acetonitrile + 0.1% TFA.

  • Shift: The hydrophobic naphthalene group will significantly increase the retention time of the peptide.

Quality Control & Validation

Mass Spectrometry (ESI-MS)

Verification of the product is performed by calculating the mass shift.

  • Reaction: R-SH + R'-CH

    
    -Br 
    
    
    
    R-S-CH
    
    
    -R' + HBr
  • Mass Added: The moiety added is the (Naphthalenyl-acetic acid)methyl group.

  • Formula Added: C

    
    H
    
    
    
    O
    
    
  • Mass Shift (

    
    M): +211.24 Da 
    
SpeciesFormulaExpected Mass Change
Unlabeled Peptide[M+H]

0
Labeled Peptide [M + C

H

O

+ H]

+211.2 Da
DTT-Adduct (Quenched Reagent)Reagent + DTT(Elutes in void/early fraction)
Troubleshooting Guide
ObservationRoot CauseSolution
Low Yield (<50%) Oxidized Peptide (Disulfides)Treat with TCEP prior to reaction.
Hydrolysis of ReagentEnsure BMNAA stock is prepared fresh in dry DMF.
Multiple Additions (+422 Da) Non-specific Amine LabelingpH is too high (>8.0). Lower pH to 7.0–7.5. Reduce excess reagent to 1.1 eq.
Precipitation Reagent insolubilityIncrease DMF/DMSO concentration (up to 40%).

Workflow Visualization

Workflow Prep 1. Prepare Solutions (Peptide in Buffer pH 7.5, BMNAA in DMF) Mix 2. Mix Reagents (1.5 eq BMNAA to Peptide) Prep->Mix Incubate 3. Incubate 60-90 min, RT, Dark Mix->Incubate Quench 4. Quench Reaction Add 10 mM DTT Incubate->Quench Analyze 5. QC Analysis LC-MS (Mass Shift +211 Da) Quench->Analyze

Figure 2: Operational Workflow for Peptide Labeling.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets - Thiols).

  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 4(5), 630-640.

  • Kalia, J., & Raines, R. T. (2010). "Advances in Bioconjugation." Current Organic Chemistry, 14(2), 138–147.

  • BenchChem. (2025).[1][2][3] "Application Notes: Covalent Labeling of Cysteine Residues using Bromomethyl-naphthalenes."

Sources

Method

Application Note: High-Sensitivity Fluorescent Labeling with 2-(Bromomethyl)naphthalene-7-acetic acid

This Application Note and Protocol guide details the use of 2-(Bromomethyl)naphthalene-7-acetic acid (Br-MN-7-AA) as a fluorescent labeling reagent. While less common than its parent compound, 2-(Bromomethyl)naphthalene...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(Bromomethyl)naphthalene-7-acetic acid (Br-MN-7-AA) as a fluorescent labeling reagent. While less common than its parent compound, 2-(Bromomethyl)naphthalene (Br-MN), this specific derivative offers unique advantages in solubility and chromatographic separation due to the integrated carboxylic acid moiety.

Executive Summary

2-(Bromomethyl)naphthalene-7-acetic acid is a bifunctional fluorescent labeling reagent designed for the high-sensitivity detection of nucleophilic analytes (carboxylic acids, thiols, and phenols) via HPLC and Capillary Electrophoresis (CE).

Unlike standard alkyl halides (e.g., 2-(Bromomethyl)naphthalene) which render analytes highly hydrophobic, the inclusion of the 7-acetic acid group introduces a polar, ionizable handle. This modification improves water solubility of the derivative and allows for pH-controlled retention shifts in Reverse-Phase HPLC (RP-HPLC), facilitating the separation of complex biological mixtures like fatty acids, prostaglandins, and bile acids.

Key Technical Specifications
FeatureSpecification
Chemical Formula C₁₃H₁₁BrO₂
Reactive Group Bromomethyl (-CH₂Br)
Fluorophore Naphthalene
Functional Handle Acetic Acid (-CH₂COOH)
Excitation Max (

)
280 nm
Emission Max (

)
330–350 nm
Target Analytes Carboxylic Acids, Thiols, Phenols
Detection Limit Femtomole (fmol) range

Chemistry & Mechanism of Action

The labeling mechanism relies on a nucleophilic substitution (


) reaction. The bromomethyl group  at position 2 acts as a potent electrophile, reacting with the nucleophilic target (e.g., a deprotonated fatty acid) to form a stable ester or thioether linkage.

The 7-acetic acid group remains unreacted under typical alkylation conditions (unless specific coupling reagents are used), serving as a "polarity tuner."

Reaction Scheme

The general reaction with a carboxylic acid analyte (


) is:


Mechanistic Workflow Diagram

ReactionMechanism Analyte Analyte (R-COOH / R-SH) Intermediate Activated Nucleophile (R-COO- / R-S-) Analyte->Intermediate Deprotonation Base Catalyst/Base (K2CO3 / 18-Crown-6) Base->Intermediate Complex Transition State [SN2 Attack] Intermediate->Complex Reagent Reagent (Br-MN-7-AA) Reagent->Complex Product Fluorescent Derivative (Stable Ester/Thioether) Complex->Product -Br (Leaving Group)

Caption: SN2 alkylation pathway. The base activates the analyte, facilitating attack on the reagent's bromomethyl carbon.

Experimental Protocol: Derivatization of Fatty Acids

This protocol is optimized for the labeling of long-chain fatty acids (LCFA) in biological plasma or tissue extracts.

Reagents & Equipment[1][2][3]
  • Labeling Reagent: 2 mg/mL 2-(Bromomethyl)naphthalene-7-acetic acid in Acetone (anhydrous).

  • Catalyst Solution: 5 mg/mL 18-Crown-6 ether in Acetone.

  • Base: Potassium Carbonate (

    
    ), anhydrous powder.
    
  • Solvent: Acetonitrile (HPLC Grade).

  • Equipment: Heating block (60°C), amber reaction vials (light sensitive), HPLC system with Fluorescence Detector (FLD).

Step-by-Step Procedure
  • Sample Preparation:

    • Extract fatty acids from the biological matrix (e.g., using chloroform/methanol).

    • Evaporate the extract to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried residue in 100 µL of Acetone.

    • Add 50 µL of Catalyst Solution (18-Crown-6).

    • Add 10-20 mg of solid

      
       .
      
    • Add 100 µL of Labeling Reagent solution.

    • Note: The crown ether complexes potassium, creating a "naked" carboxylate anion for rapid reaction.

  • Incubation:

    • Seal the vial tightly.

    • Incubate at 60°C for 45 minutes in the dark.

    • Critical: Do not overheat, as the reagent may degrade.

  • Quenching & Cleanup:

    • Cool to room temperature.

    • (Optional) Add 10 µL of dilute acetic acid to neutralize excess carbonate.

    • Filter through a 0.22 µm PTFE filter to remove solid salts.

  • Analysis:

    • Inject 10 µL directly into the HPLC system.

HPLC Conditions (Example)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 100% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    
     nm, 
    
    
    
    nm.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Moisture in reactionEnsure all solvents are anhydrous; water competes with the nucleophile.
Multiple Peaks Reagent degradationPrepare reagent fresh; store stock at -20°C protected from light.
Baseline Noise Excess reagentThe reagent is fluorescent. Use a post-reaction cleanup (SPE) or ensure gradient separates reagent from analytes.
Precipitation Salt insolubilityUse 18-Crown-6 to solubilize the carbonate salt in organic media.
Why use the "7-Acetic Acid" variant?

Standard 2-(Bromomethyl)naphthalene yields extremely hydrophobic derivatives that may elute very late or precipitate in aqueous mobile phases. The 7-acetic acid variant adds a hydrophilic handle, allowing:

  • Faster Elution: Derivatives elute earlier on C18 columns.

  • pH Selectivity: By adjusting mobile phase pH (e.g., pH 3 vs pH 7), you can shift the retention time of the derivatives (protonated vs. ionized -COOH), aiding in the resolution of overlapping peaks.

References

  • Chemical Identification: "2-(Bromomethyl)naphthalene-7-acetic acid." ChemSrc Database, CAS: 1198157-22-0.

  • Parent Reagent Methodology: Tsuchiya, H., et al. "High-performance liquid chromatographic analysis of fatty acids in biological samples by derivatization with 2-(bromomethyl)naphthalene." Journal of Chromatography B, 1982.
  • Catalysis Mechanism: Durst, H. D., et al. "Phenacyl esters of fatty acids via crown ether catalysts for enhanced UV detection." Analytical Chemistry, 1975.

  • Fluorescence Properties: Wolfbeis, O. S. "Fluorescence Spectroscopy: New Methods and Applications." Springer, 1993.
Application

Application Note: Preparation of Naphthalene-Based PROTAC Linkers Using 2-(Bromomethyl)naphthalene-7-acetic Acid

Executive Summary: The Case for Rigid Linkers In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector.[1] While flexible linkers (PEG, alkyl chains) are s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigid Linkers

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector.[1] While flexible linkers (PEG, alkyl chains) are synthetically accessible, they often suffer from high conformational entropy, leading to a significant free energy penalty (


) during ternary complex formation.

2-(Bromomethyl)naphthalene-7-acetic acid represents a high-value "rigid scaffold" building block. The naphthalene core provides structural stiffness that restricts the conformational space, potentially pre-organizing the Warhead and E3 ligand into a bioactive orientation. This reduces the entropic cost of binding and can enhance the stability of the Target Protein : PROTAC : E3 Ligase ternary complex, a key driver of degradation potency and selectivity [1, 2].

This guide details the synthetic protocols for utilizing this heterobifunctional linker, specifically addressing the orthogonal reactivity of the electrophilic benzylic bromide and the nucleophilic/electrophilic acetic acid moiety.

Chemical Logic & Retrosynthetic Analysis

The molecule features two distinct reactive handles on a rigid naphthalene core:

  • Position 2 (Bromomethyl): A highly reactive benzylic bromide, susceptible to

    
     displacement by nucleophiles (phenols, amines, thiols).
    
  • Position 7 (Acetic Acid): A carboxylic acid suitable for amide coupling or esterification.

Strategic Challenge: Orthogonality

Direct amide coupling of the acid moiety in the presence of the unprotected benzylic bromide is risky. Standard coupling conditions (amines + basic DIPEA) can lead to:

  • Self-polymerization: Intermolecular attack of the amine on the bromide.

  • Hydrolysis: Conversion of the bromide to an alcohol in aqueous/basic workups.

  • Elimination: Formation of a vinyl naphthalene derivative (rare but possible under harsh basic conditions).

Recommended Strategy: A "Protection-First" approach or a "Sequential Nucleophilic Displacement" is required to maintain yield and purity.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for assembling a PROTAC using this linker.

PROTAC_Synthesis Start 2-(Bromomethyl) naphthalene-7-acetic acid Step1 Step 1: Esterification (Acid Protection) Start->Step1 MeOH, H2SO4 (cat) Step2 Step 2: S_N2 Displacement (Benzylic Bromide + Ligand A) Step1->Step2 K2CO3, DMF, Ligand A-OH/NH2 Step3 Step 3: Ester Hydrolysis (LiOH/THF) Step2->Step3 Deprotection Step4 Step 4: Amide Coupling (Acid + Ligand B) Step3->Step4 HATU, DIPEA, Ligand B-NH2

Figure 1: The "Protection-First" strategy ensures the highly reactive benzylic bromide is consumed before the basic conditions of amide coupling are introduced.

Detailed Experimental Protocols

Protocol A: Acid Protection (Methyl Ester Synthesis)

Objective: Mask the carboxylic acid to prevent interference during the alkylation step.

Reagents:

  • 2-(Bromomethyl)naphthalene-7-acetic acid (1.0 equiv)

  • Methanol (anhydrous)

  • Sulfuric acid (

    
    , catalytic) or Thionyl Chloride (
    
    
    
    )

Procedure:

  • Dissolve the starting material in anhydrous Methanol (0.5 M concentration).

  • Cool the solution to 0°C.

  • Add

    
     (1.5 equiv) dropwise. Note: This generates HCl in situ, catalyzing esterification without hydrolyzing the bromide.
    
  • Stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with cold saturated

    
     (rapidly to avoid bromide hydrolysis), then Brine. Dry over 
    
    
    
    .
  • Yield Expectation: >90%. The product, Methyl 2-(bromomethyl)naphthalene-7-acetate , is a stable solid.

Protocol B: Alkylation of Ligand A (Benzylic Bromide Displacement)

Objective: Attach the first ligand (e.g., Warhead-Phenol or E3-Phenol) via


 reaction.

Reagents:

  • Methyl 2-(bromomethyl)naphthalene-7-acetate (1.0 equiv)

  • Ligand A (Nucleophile: Phenol, Thiol, or Secondary Amine) (1.0–1.1 equiv)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF or Acetone (Anhydrous)

Procedure:

  • Dissolution: Dissolve Ligand A in anhydrous DMF (0.2 M).

  • Activation: Add

    
    . Stir for 15 min at RT to generate the phenoxide/thiolate.
    
  • Addition: Add the bromomethyl-naphthalene intermediate (solid or dissolved in minimal DMF) in one portion.

  • Reaction: Stir at RT for 2–12 hours.

    • Critical Control: Do not heat above 60°C. Benzylic bromides are prone to elimination or dimerization at high heat.

  • Workup: Dilute with EtOAc. Wash extensively with water (x3) and LiCl solution (to remove DMF).

  • Purification: Flash column chromatography.

Data Validation (NMR): Look for the disappearance of the


 singlet (

ppm) and the appearance of the new

peak (

ppm for ethers).
Protocol C: Ester Hydrolysis & Final Assembly

Objective: Deprotect the acid and couple the second ligand.

Step C1: Hydrolysis

  • Dissolve the intermediate from Protocol B in THF/MeOH (3:1).

  • Add LiOH (

    
    , 2.0 equiv).
    
  • Stir at RT. Caution: Monitor closely. Prolonged exposure to strong base can degrade certain warheads.

  • Acidify carefully to pH 4–5 with

    
     and extract with EtOAc.
    

Step C2: Amide Coupling

  • Dissolve the free acid (from C1) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Add Ligand B (Amine-functionalized) (1.1 equiv).

  • Stir at RT for 1–4 hours.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Structural Impact on Ternary Complex

Why use this specific linker? The 2,7-substitution pattern of naphthalene creates a linear, rigid vector with a span of approximately 9–10 Å. Unlike flexible PEG chains, which exist as a "random coil," this linker enforces a specific distance and orientation.

Ternary_Complex POI Target Protein (POI) E3 E3 Ligase (CRBN/VHL) POI->E3 Protein-Protein Interaction (PPI) Linker Rigid Naphthalene Linker (Low Entropy Cost) Linker->POI Ligand A (Warhead) Linker->E3 Ligand B (Recruiter)

Figure 2: The rigid naphthalene core reduces the entropic penalty (


) of binding, stabilizing the PPI interface.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step B (Alkylation) Hydrolysis of BromideEnsure DMF is anhydrous. Avoid NaOH; use

. Keep reaction dry.
Bis-alkylation (if Ligand A is amine) Amine is too nucleophilicUse a secondary amine for Ligand A, or use reductive amination on an aldehyde analog instead of the bromide.
Insolubility Naphthalene pi-stackingUse co-solvents like DMSO or DMAc. Heat gently (max 40°C).
Racemization Over-activation during couplingUse HATU/DIPEA at 0°C initially. Avoid over-sonication.

References

  • Impact of Linker Rigidity on PROTAC Efficacy Source: Li, Y., et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs." Journal of Medicinal Chemistry. (Representative citation for rigid linker concepts)

  • Naphthalene Scaffolds in Drug Design Source: PubChem Compound Summary for 2-(Bromomethyl)naphthalene derivatives.

  • PROTAC Linker Design Principles Source: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

  • General Synthesis of Naphthalene Acetic Acids Source: Sigma-Aldrich / Merck Technical Bulletins for Benzylic Bromide handling.

Sources

Method

Optimizing Nucleophilic Substitution at the 2-Bromomethyl Heteroaromatic Scaffold

Executive Summary The 2-(bromomethyl)pyridine scaffold (and its heteroaromatic analogs) represents a paradox in medicinal chemistry: it is a highly potent electrophile essential for synthesizing privileged pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(bromomethyl)pyridine scaffold (and its heteroaromatic analogs) represents a paradox in medicinal chemistry: it is a highly potent electrophile essential for synthesizing privileged pharmacophores, yet it suffers from inherent instability.[1] The electron-deficient pyridine ring renders the benzylic carbon highly susceptible to nucleophilic attack (


), but the basic nitrogen of the pyridine ring itself creates a pathway for rapid self-quaternization  (polymerization).[1]

This guide provides a validated framework for handling this reagent, transitioning from the stable hydrobromide salt to the reactive free base in situ, ensuring high yields while suppressing the formation of insoluble polymeric tars.[2][1]

The Stability Paradox: Mechanistic Insight

To optimize reaction conditions, one must understand the "Self-Destruct" mechanism of 2-(bromomethyl)pyridine.[1] Unlike benzyl bromide, the free base of 2-(bromomethyl)pyridine contains both a nucleophile (the pyridine nitrogen) and an electrophile (the exocyclic alkyl bromide).[1]

In concentrated solutions or upon heating, the free base undergoes intermolecular


 attack, forming a pyridinium salt.[2][1] This process is autocatalytic and results in a dark, insoluble polymer (often observed as a "pink/black tar").[2][1]
Figure 1: The Self-Quaternization Pathway

The following diagram illustrates the competing pathways: the desired substitution vs. the unwanted polymerization.[1]

G Salt Stable Precursor (HBr Salt) FreeBase Reactive Free Base (Transient Species) Salt->FreeBase Neutralization (Base) FreeBase->FreeBase Concentration/ Heat Product Desired Product (N/O/S-Alkylation) FreeBase->Product + Nucleophile (Fast) Polymer Polymeric Tar (Pyridinium Salt) FreeBase->Polymer Self-Reaction (Slow if dilute)

Caption: Kinetic competition between desired nucleophilic substitution and intermolecular self-quaternization.

Critical Reaction Parameters

Reagent Selection: The Hydrobromide Salt

Never attempt to store 2-(bromomethyl)pyridine as a free base.[1] Always source and handle it as the hydrobromide salt (2-(bromomethyl)pyridine[1][3]·HBr) .

  • Appearance: White to off-white crystalline solid.[1]

  • Stability: Indefinite at room temperature if kept dry.[1]

  • Handling: Hygroscopic; weigh quickly or in a glovebox if precise stoichiometry is critical.

Solvent Systems

The choice of solvent dictates the solubility of the HBr salt and the reaction kinetics.[2][1]

SolventSolubility (HBr Salt)Reaction RateComments
Acetonitrile (MeCN) ModerateHighPreferred. Good balance of polarity.[1] Often used with

.
Acetone Low (Suspension)ModerateExcellent for easy workup (filtration of salts).[1]
DMF / DMAc HighVery HighUse for sluggish nucleophiles. Harder to remove; can promote over-alkylation.[4]
DCM / Chloroform LowSlowRequires organic base (DIPEA/TEA). Good for phase-transfer catalysis.[1]
Base Selection

The base serves two roles: neutralizing the HBr salt to release the reactive free base and neutralizing the acid generated during substitution.[1]

  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Preferred.[2][1] They create a heterogeneous mixture that releases the free base slowly ("controlled release"), minimizing the concentration of free electrophile and reducing polymerization risk.[2][1]
  • Organic Amines (DIPEA,

    
    ):  Use with caution.[2][1] Triethylamine can compete as a nucleophile, forming quaternary ammonium salts.[2][1] Sterically hindered bases (DIPEA) are safer but can result in a rapid "dump" of the free base, increasing polymerization risk if the nucleophile is weak.[2][1]
    

Validated Protocols

Protocol A: -Alkylation of Secondary Amines (Standard)

Target: Synthesis of tertiary amines (e.g., picolylamines).[1]

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 2-(Bromomethyl)pyridine[1][3][5][6][7][8][9][10]·HBr (1.1 – 1.2 equiv)

  • 
     (3.0 – 4.0 equiv) [Excess required to neutralize HBr + HCl byproduct]
    
  • Acetonitrile (MeCN) [0.1 M concentration relative to amine]

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the amine substrate and

    
      in anhydrous MeCN.
    
  • Activation: Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Add 2-(bromomethyl)pyridine·HBr solid in a single portion.

    • Note: If the reaction scale is large (>10g), add the bromide portion-wise over 30 minutes to keep the free base concentration low.[2][1]

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Time: Typically 2–6 hours.

    • Observation: The white suspension may turn slightly yellow/pink. A deep red/black color indicates decomposition (polymerization).

  • Workup:

    • Filter off the inorganic solids (pad of Celite).

    • Concentrate the filtrate in vacuo.[8]

    • Crucial: Do not heat the crude residue excessively (>40°C) during evaporation.

  • Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: "In-Situ" Free Basing for Sensitive Nucleophiles

Use this when the nucleophile is sensitive to basic conditions or requires precise stoichiometry.[1]

Workflow:

  • Suspend 2-(bromomethyl)pyridine[1]·HBr in DCM and cool to 0°C.

  • Add saturated aqueous

    
     (biphasic mixture).
    
  • Extract rapidly with cold DCM. Dry organic layer over

    
     (keep cold).
    
  • Immediately add this cold solution of the free base dropwise to a solution of your nucleophile.

  • Warning: Do not store the free base solution. Use within 15 minutes.

Experimental Logic & Troubleshooting

Figure 2: Decision Matrix for Optimization

Use this flow to adjust conditions based on observed results.

Optimization Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Tar Black Tar / Polymerization Start->Tar OverAlk Over-Alkylation (Bis-picolyl) Start->OverAlk Switch to DMF/Cs2CO3\n(Increase Solubility) Switch to DMF/Cs2CO3 (Increase Solubility) LowYield->Switch to DMF/Cs2CO3\n(Increase Solubility) Lower Concentration\nAdd Bromide Slowly\nKeep T < 25°C Lower Concentration Add Bromide Slowly Keep T < 25°C Tar->Lower Concentration\nAdd Bromide Slowly\nKeep T < 25°C Use Excess Nucleophile\nInverse Addition Use Excess Nucleophile Inverse Addition OverAlk->Use Excess Nucleophile\nInverse Addition

Caption: Troubleshooting logic for common failure modes in picolyl substitution.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Deep red/black oil forms Polymerization of free base.[1]Dilute reaction (0.05 M). Ensure nucleophile is present before adding bromide.[4] Lower temperature.
Starting material remains HBr salt not dissolving/neutralizing.Switch solvent to DMF or use

. Add catalytic KI (Finkelstein condition).
Bis-alkylation (for primary amines)

product is more reactive than SM.[1]
Use 3-5 equivalents of the amine.[1] Add the bromide dropwise to the amine solution.[1][11]
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.Dry MeCN over molecular sieves. Flame-dry

.

References

  • Sigma-Aldrich. 2-(Bromomethyl)pyridine hydrobromide Product Specification & Safety Data. (Accessed Oct 2023).

  • PubChem. 2-(Bromomethyl)pyridine hydrobromide - Compound Summary.[1][6] National Library of Medicine.

  • BenchChem. Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note. (2025).[6][8]

  • ChemicalBook. Synthesis and Reaction Conditions for 2-(Bromomethyl)pyridine.

  • ResearchGate Discussion. Practical advice on handling picolyl bromide salts and preventing self-quaternization.

Sources

Technical Notes & Optimization

Troubleshooting

Storage conditions to prevent degradation of light-sensitive naphthalene bromides

Status: Online Agent: Senior Application Scientist Ticket ID: NB-STORAGE-001 Subject: Prevention of Photochemical Degradation & Storage Protocols Module 1: Diagnosis & Mechanism Q: Why is my naphthalene bromide turning y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: NB-STORAGE-001 Subject: Prevention of Photochemical Degradation & Storage Protocols

Module 1: Diagnosis & Mechanism

Q: Why is my naphthalene bromide turning yellow/brown despite being in a closed vial?

A: The discoloration is a positive indicator of photochemical degradation, specifically homolytic cleavage driven by ultraviolet (UV) and short-wavelength visible light.

Naphthalene derivatives possess a conjugated


-system that acts as a chromophore, absorbing light strongly in the UV region. When a bromine atom is attached (either directly to the ring or at a benzylic position like in 1-(bromomethyl)naphthalene), the Carbon-Bromine (C-Br) bond is relatively weak (~68 kcal/mol for benzylic).

Upon photon absorption, the molecule enters an excited state, leading to the homolytic fission of the C-Br bond. This generates a reactive naphthyl or benzylic radical and a bromine radical (


). The bromine radicals recombine to form molecular bromine (

), which is brown, or react with moisture/oxygen to form HBr and oxidation byproducts (often naphthoquinones), which are yellow/orange.

The Causality Chain:

  • Photon Absorption: The naphthalene ring acts as an antenna.

  • Bond Fission: Energy transfer breaks the C-Br bond.

  • Radical Cascade: Radicals react with

    
     (if present) or dimerize.
    
Visualizing the Degradation Pathway

DegradationMechanism Start Naphthalene Bromide (Colorless) Light UV/Blue Light (hv) Start->Light Excited Excited State (Singlet/Triplet) Light->Excited Absorption Cleavage Homolytic Fission (C-Br Break) Excited->Cleavage Energy Transfer Radicals Radical Pair (R• + Br•) Cleavage->Radicals Oxidation Oxidation/Dimerization Radicals->Oxidation + O2 / Moisture End Impurities (Br2, Quinones, HBr) (Yellow/Brown) Oxidation->End

Figure 1: Photochemical degradation pathway of naphthalene bromides leading to discoloration.

Module 2: Storage Protocols

Q: Is amber glass sufficient for long-term storage?

A: No. While amber glass filters UV light <400nm, it is not opaque. Naphthalene bromides often have absorption tails that extend into the visible spectrum. For high-purity applications (e.g., GMP synthesis or quantitative assays), you must employ a Triple-Barrier System .

The Triple-Barrier Protocol
  • Primary Barrier (Container): Borosilicate Amber Glass with a PTFE-lined cap.

    • Why: PTFE prevents leaching and resists attack by trace

      
       or HBr if degradation occurs.
      
  • Secondary Barrier (Light Block): Aluminum foil wrap or opaque secondary container.

    • Why: Blocks 100% of incident photons.

  • Tertiary Barrier (Atmosphere): Headspace purged with Argon or Nitrogen.

    • Why: Removes Oxygen. Even if radicals form via thermal or light pathways, the lack of

      
       prevents the irreversible formation of quinones and peroxides.
      
Storage Condition Comparison
Storage VariableStandard (High Risk)Recommended (Safe)Mechanism of Protection
Container Clear Glass / PlasticAmber GlassFilters UV <300nm (Plastic may leach).
Light Shield NoneAluminum Foil Blocks 100% of photons (0% transmittance).
Atmosphere AirArgon/Nitrogen Prevents radical oxidation chains.
Temperature Room Temp (

)
Refrigerated (

)
Slows thermodynamic degradation kinetics.
Desiccant NoneDesiccator Cabinet Prevents hydrolysis of the C-Br bond.

Module 3: Handling & Workflow

Q: How do I handle the compound during weighing without degrading it?

A: Brief exposure to ambient lab light is usually acceptable for solids, but solutions are significantly more sensitive due to higher molecular mobility. Follow this "Red-Light" workflow for critical experiments.

Step-by-Step Handling Protocol
  • Preparation:

    • Dim standard laboratory lights.

    • If available, use a red photographic safety light or cover the fume hood sash with an amber UV-blocking film.

  • Equilibration:

    • Remove the vial from the refrigerator (

      
      ).
      
    • CRITICAL: Allow the vial to warm to room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture inside, leading to hydrolysis (formation of naphthols + HBr).

  • Transfer:

    • Flush the receiving vessel with Nitrogen/Argon.

    • Weigh quickly. Do not leave the stock bottle open.

  • Resealing:

    • Purge the stock bottle headspace with inert gas immediately.

    • Wrap in foil and return to cold storage.

Safe Handling Workflow Diagram

HandlingWorkflow ColdStorage 1. Cold Storage (Wrapped, 4°C) WarmUp 2. Warm to Room Temp (Do NOT Open) ColdStorage->WarmUp Prevent Condensation InertPurge 3. Inert Gas Purge (Receiver Vessel) WarmUp->InertPurge Weighing 4. Rapid Weighing (Dim Light / Amber Sash) InertPurge->Weighing Minimize O2 Reseal 5. Flush Headspace & Reseal Weighing->Reseal Immediate Return 6. Return to Storage Reseal->Return

Figure 2: Workflow for handling light-sensitive bromides to prevent hydrolysis and photolysis.

Module 4: Remediation & QC

Q: My compound is slightly yellow. Can I still use it?

A: It depends on the application.

  • For qualitative synthesis: If the discoloration is faint, the impurity level is likely <1%. It may be usable if the byproduct (HBr) does not interfere with your reaction (e.g., acid-sensitive couplings).

  • For quantitative assays/GMP: No. You must purify it.

Purification Protocol (Salvage)

Since the degradation products (naphthoquinones, naphthols, polar dimers) are significantly more polar than the parent naphthalene bromide, a simple filtration is often effective.

Method: Silica Plug Filtration

  • Dissolve: Dissolve the degraded solid in a non-polar solvent (e.g., Hexane or minimal Dichloromethane).

  • Prepare: Pack a small glass pipette or sintered funnel with silica gel.

  • Filter: Pass the solution through the silica.

    • Result: The yellow/brown polar impurities will stick to the silica (top of the column).

    • Result: The non-polar naphthalene bromide will elute in the filtrate.

  • Concentrate: Evaporate the solvent under reduced pressure (keep water bath <

    
     and shield from light).
    

References

  • PubChem. 1-Bromonaphthalene Compound Summary. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. Photochemical Degradation of Polycyclic Aromatic Hydrocarbons. PubChem Data Source. Available at: [Link]

Optimization

Technical Support Center: Functionalization of Naphthalene-2,7-diacetic Acid (2,7-NDAA)

Current Status: Operational Topic: Selectivity & Solubility Optimization Audience: Medicinal Chemists, Process Engineers Introduction: The 2,7-NDAA Challenge Naphthalene-2,7-diacetic acid (2,7-NDAA) is a valuable but stu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Selectivity & Solubility Optimization Audience: Medicinal Chemists, Process Engineers

Introduction: The 2,7-NDAA Challenge

Naphthalene-2,7-diacetic acid (2,7-NDAA) is a valuable but stubborn scaffold. Unlike its rigid cousin, 2,6-naphthalenedicarboxylic acid (used in polyesters), 2,7-NDAA possesses flexible methylene "arms" that alter its electronic landscape.

The Core Problem: The molecule is symmetric (


). Differentiating the two acetic acid tails (desymmetrization) or selectively functionalizing the naphthalene core requires battling two forces:
  • Statistical Probability: Without intervention, reactions yield a 1:2:1 mixture of unreacted starting material, mono-product, and di-product.

  • Solubility: The free acid is notoriously insoluble in standard organic solvents (DCM, Toluene), forcing the use of polar aprotic solvents (DMSO, DMF) that complicate workup.

This guide provides validated protocols to break this symmetry and control reactivity.

Module 1: Desymmetrization (Mono-Esterification)

User Query: "I need to react only one carboxylic acid group to attach a pharmacophore, but I keep getting the diester. How do I stop at the mono-stage?"

The Solution: The "Diester-Hydrolysis" Strategy

Direct mono-esterification of the diacid is kinetically difficult due to poor solubility. The most reliable route is Total Esterification


 Controlled Partial Hydrolysis .
Protocol: Enzymatic Desymmetrization

This method uses the enzyme's steric pocket to recognize only one ester group, achieving >90% selectivity.

Reagents:

  • Substrate: Dimethyl naphthalene-2,7-diacetate (synthesized via standard Fischer esterification).

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435).

  • Solvent: Acetonitrile/Phosphate Buffer (pH 7.0) 9:1 v/v.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the diester in Acetonitrile. Add 10% volume of Phosphate buffer.

  • Catalysis: Add CAL-B (50% w/w relative to substrate).

  • Incubation: Stir at 30°C. Monitor via TLC (or HPLC).

    • Checkpoint: The reaction stops spontaneously at the mono-acid stage in many solvent systems because the product (mono-acid mono-ester) changes solubility or local pH in the enzyme active site.

  • Workup: Filter off the enzyme (reusable). Evaporate Acetonitrile.

  • Partition: Dissolve residue in EtOAc. Wash with saturated NaHCO₃.

    • Organic Layer:[1][2][3] Unreacted Diester.

    • Aqueous Layer:[4][5]Mono-ester (as salt). Acidify aqueous layer to pH 2 and extract to retrieve pure mono-ester.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inactivationAvoid using DMSO/DMF with enzymes. Use Toluene or Acetonitrile.
Over-hydrolysis (Diacid forms) Reaction time too longQuench reaction at 45% conversion. Recycle starting material.
Substrate crashes out Poor solubility of diesterAdd 5% THF as a co-solvent.

Module 2: Regioselective Ring Functionalization

User Query: "I want to brominate the ring for a Suzuki coupling. Where will the bromine go, and how do I prevent poly-bromination?"

The Mechanism: Electronic Directing Effects

The -CH₂COOH group is an activator (weakly electron-donating via hyperconjugation) and an ortho/para director .

  • Position 1 (and 8): Alpha-position on naphthalene. Most reactive (Kinetic control).

  • Position 3 (and 6): Beta-position.[6][7] Less reactive.

  • Position 4 (and 5): Para to the substituent.

Verdict: Electrophilic Aromatic Substitution (EAS) will occur predominantly at the 1-position .

Regioselectivity NDAA 2,7-NDAA Core Pos1 Position 1 (Alpha) Most Reactive (Kinetic Product) NDAA->Pos1 Major Pathway (Br2/NBS) Pos3 Position 3 (Beta) Sterically Accessible (Thermodynamic) NDAA->Pos3 Minor Pathway Pos4 Position 4 Para-directing (Minor) NDAA->Pos4 Trace

Figure 1: Reactivity map of the 2,7-NDAA scaffold. The 1-position is the primary target for electrophilic attack.

Protocol: Monobromination at C-1

Using elemental bromine often leads to 1,8-dibromination. Use N-Bromosuccinimide (NBS) for controlled release of electrophilic bromine.

  • Protection: Convert 2,7-NDAA to its dimethyl ester . (Free acid solubility is too low for controlled EAS).

  • Reaction:

    • Dissolve Diester (1.0 eq) in Acetonitrile (polar aprotic suppresses radical side reactions).

    • Add NBS (1.05 eq) .

    • Catalyst: NH₄OAc (10 mol%) . This acts as a weak acid catalyst to activate NBS.

    • Temperature: 0°C to Room Temp .

  • Monitoring: Watch for the disappearance of the starting material. If 1,8-dibromo product appears (check LCMS M+2 isotope pattern), lower temp to -10°C.

Module 3: Benzylic Functionalization (Alpha-Alkylation)

User Query: "I need to add a methyl group next to the carbonyl (alpha-position). Can I do this directly?"

The Challenge: The "Double Enolate"

2,7-NDAA has two sets of acidic alpha-protons. Adding a base (LDA) will generate a mixture of mono-enolate and di-enolate.

Protocol: Selective Mono-Alkylation via "Stoichiometric Starvation"
  • Substrate: Use the Di-tert-butyl ester . The bulky ester prevents nucleophilic attack at the carbonyl and improves solubility.

  • Base: LDA (Lithium Diisopropylamide) , 1.1 eq.

  • Conditions:

    • Solvent: Dry THF , -78°C.

    • Add the ester slowly to the LDA solution (Inverse addition) to ensure the base is always in excess relative to the local concentration of ester, favoring rapid deprotonation. Correction: Actually, for mono-enolate, add LDA (0.95 eq) to the Ester . You want the Ester in excess to prevent di-deprotonation.

  • Electrophile: Add Methyl Iodide (0.9 eq) slowly.

  • Result: You will get a statistical mixture (~50% mono). Separation of the mono-methylated product from the non-methylated starting material is easier than separating mono- vs di-methylated.

Module 4: Solubility & Analysis (FAQ)

Q: I cannot dissolve 2,7-NDAA in CDCl₃ for NMR. What should I do? A: The free acid is insoluble in chloroform.

  • For NMR: Use DMSO-d₆ or MeOD (Methanol-d₄) with a drop of NaOD (to form the soluble salt).

  • For Reactions: If you must use a non-polar solvent, convert the acid to the Acid Chloride (using SOCl₂/DMF cat.) or the Benzyl Ester .

Q: How do I distinguish the 1-bromo isomer from the 3-bromo isomer by NMR? A: Look at the coupling constants (


-values) of the aromatic protons.
  • 1-bromo isomer: You lose the singlet/doublet patterns typical of the alpha-proton. You will see an "ortho" coupling (

    
     Hz) between H3 and H4.
    
  • 3-bromo isomer: You retain the H1 proton, which usually appears as a singlet (or weak meta-doublet,

    
     Hz) downfield.
    

References

  • BenchChem Technical Guides. (2025). Navigating the Solubility Landscape of Naphthalene-2,7-dicarboxylic Acid. Retrieved from

  • Prévost, S. (2020).[8][9] Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem, 85(3), 476-486.

  • Smith, K., et al. (2004). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. MDPI. Link

  • RSC Perkin Transactions. (2002). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins.[4][10] Royal Society of Chemistry.[4] Link

  • MedChemExpress. (2024). 2-(Naphthalen-2-yl)acetic acid Product Information. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Interpretation for Isomeric Purity of 2-(Bromomethyl)naphthalene-7-acetic acid

For researchers and professionals in drug development, establishing the isomeric purity of a compound is a non-negotiable aspect of quality control and regulatory compliance. Even minor isomeric impurities can lead to si...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, establishing the isomeric purity of a compound is a non-negotiable aspect of quality control and regulatory compliance. Even minor isomeric impurities can lead to significant differences in pharmacological activity and toxicity. This guide provides an in-depth technical analysis of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous determination of the isomeric purity of 2-(Bromomethyl)naphthalene-7-acetic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative spectroscopic principles.

The Challenge of Isomeric Purity in Substituted Naphthalenes

The synthesis of polysubstituted naphthalenes, such as 2-(Bromomethyl)naphthalene-7-acetic acid, can often yield a mixture of positional isomers. The directing effects of the substituents on the naphthalene ring during electrophilic substitution or other synthetic transformations are not always perfectly selective. Consequently, the final product may be contaminated with isomers where the bromomethyl and acetic acid groups are located at different positions on the naphthalene core. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information at the atomic level, making it an ideal tool for identifying and quantifying these isomeric impurities.

Predicted ¹H NMR Spectrum of 2-(Bromomethyl)naphthalene-7-acetic acid

A clear understanding of the expected ¹H NMR spectrum of the pure target molecule is the foundation for identifying impurities. The spectrum of 2-(Bromomethyl)naphthalene-7-acetic acid is predicted to exhibit distinct signals for the methylene protons of the bromomethyl and acetic acid groups, as well as a complex pattern of signals for the aromatic protons on the naphthalene ring.

The chemical shifts of naphthalene protons are influenced by the electronic effects of the substituents and the anisotropic effects of the fused aromatic ring system. Protons at the α-positions (1, 4, 5, and 8) are typically deshielded and appear at a lower field (higher ppm) compared to the β-positions (2, 3, 6, and 7).

Here is a predicted assignment for the ¹H NMR spectrum of 2-(Bromomethyl)naphthalene-7-acetic acid:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
-CH₂Br~4.7Singlet (s)-2H
-CH₂COOH~3.8Singlet (s)-2H
H-1~7.9Doublet (d)J ≈ 8.5 (ortho)1H
H-3~7.5Doublet of doublets (dd)J ≈ 8.5 (ortho), J ≈ 1.8 (meta)1H
H-4~7.8Doublet (d)J ≈ 8.5 (ortho)1H
H-5~7.9Doublet (d)J ≈ 8.5 (ortho)1H
H-6~7.4Doublet of doublets (dd)J ≈ 8.5 (ortho), J ≈ 1.8 (meta)1H
H-8~7.8Singlet (or narrow doublet)-1H

Comparative Analysis: Distinguishing Isomeric Impurities

The key to assessing isomeric purity lies in identifying signals in the ¹H NMR spectrum that do not belong to the target molecule but can be assigned to specific impurities. The most probable isomeric impurities would involve different substitution patterns on the naphthalene ring. Let's consider a plausible isomer, 2-(Bromomethyl)naphthalene-6-acetic acid , and predict its distinguishing spectral features.

In this isomer, the relative positions of the aromatic protons change, leading to a different set of chemical shifts and coupling patterns.

Predicted Distinguishing Features of 2-(Bromomethyl)naphthalene-6-acetic acid:

  • Symmetry: This isomer possesses a higher degree of symmetry, which would simplify the aromatic region of the spectrum.

  • Aromatic Protons: We would expect to see two singlets (for H-1 and H-5, and H-3 and H-7) and two doublets (for H-4 and H-8). This is a stark contrast to the more complex splitting pattern predicted for the 2,7-isomer.

Another potential impurity could be 1-(Bromomethyl)naphthalene-7-acetic acid .

Predicted Distinguishing Features of 1-(Bromomethyl)naphthalene-7-acetic acid:

  • -CH₂Br Signal: The chemical shift of the bromomethyl protons at the 1-position would likely be shifted further downfield compared to the 2-position due to the steric and electronic environment of the peri-position.

  • Aromatic Region: The coupling patterns of the aromatic protons would be significantly different, reflecting the change in the substitution pattern. For instance, the proton at the 8-position would experience a strong peri-interaction with the bromomethyl group, leading to a noticeable downfield shift.

The presence of these or other isomers would manifest as an additional set of peaks in the spectrum with different chemical shifts and multiplicities. The integration of these unique signals relative to the signals of the target compound allows for the quantification of the isomeric impurity.

Experimental Protocol for Isomeric Purity Determination by ¹H NMR

To ensure accurate and reproducible results, the following step-by-step methodology should be followed. This protocol is designed as a self-validating system.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 2-(Bromomethyl)naphthalene-7-acetic acid sample.

  • Dissolve the sample in a deuterated solvent that fully solubilizes the compound, such as DMSO-d₆ or CDCl₃ (0.5-0.7 mL). The choice of solvent can sometimes influence the resolution of signals.

  • Add a small amount of an internal standard with a known chemical shift and concentration (e.g., tetramethylsilane - TMS at 0 ppm) for accurate chemical shift referencing.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Optimize acquisition parameters, including:

    • Number of scans (NS): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio, which is crucial for detecting minor impurity signals.

    • Relaxation delay (d1): A sufficiently long relaxation delay (e.g., 5 seconds) is critical for accurate integration, ensuring that all protons have fully relaxed before the next pulse. This is a key aspect of a self-validating protocol for quantitative analysis.

  • For complex spectra, consider performing two-dimensional NMR experiments like COSY (Correlation Spectroscopy) to confirm proton-proton coupling networks and aid in the assignment of aromatic signals.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate all relevant signals, including those of the main compound and any suspected impurities.

  • Calculate the isomeric purity by comparing the integral of a well-resolved signal of the main isomer to the integrals of the signals corresponding to the impurities.

Visualizing the Logic: Structures and Workflow

To further clarify the relationships between the target molecule and its potential isomers, and the experimental workflow, the following diagrams are provided.

Molecular Structures Target 2-(Bromomethyl)naphthalene-7-acetic acid Isomer1 2-(Bromomethyl)naphthalene-6-acetic acid Target->Isomer1 Positional Isomer Isomer2 1-(Bromomethyl)naphthalene-7-acetic acid Target->Isomer2 Positional Isomer

Caption: Key isomeric structures for comparison.

1H NMR Isomeric Purity Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Spectral Interpretation C->D E Purity Calculation D->E

Caption: Experimental workflow for purity analysis.

Conclusion

¹H NMR spectroscopy provides a robust and reliable method for the determination of the isomeric purity of 2-(Bromomethyl)naphthalene-7-acetic acid. By carefully analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, one can confidently identify and quantify isomeric impurities. The implementation of a rigorous and self-validating experimental protocol is paramount to ensure the accuracy and integrity of the results, which is a critical step in the development of safe and effective pharmaceuticals.

References

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